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  • Product: 3-Chloro-2-fluoro-4-methylbenzonitrile

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 3-Chloro-2-fluoro-4-methylbenzonitrile: A Regioselective Directed Ortho-Metalation Strategy

Executive Summary & Target Profile The compound 3-Chloro-2-fluoro-4-methylbenzonitrile (CAS: 1805113-33-0, MW: 169.58)[1] is a sterically congested, highly functionalized aromatic building block. Halogenated benzonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Profile

The compound 3-Chloro-2-fluoro-4-methylbenzonitrile (CAS: 1805113-33-0, MW: 169.58)[1] is a sterically congested, highly functionalized aromatic building block. Halogenated benzonitriles of this class are highly valued in medicinal chemistry, frequently serving as core pharmacophores or advanced intermediates in the synthesis of kinase inhibitors, such as wild-type c-kit inhibitors[2].

Synthesizing this specific substitution pattern (1-cyano, 2-fluoro, 3-chloro, 4-methyl) presents a significant regiochemical challenge. Traditional electrophilic aromatic substitution (EAS) yields complex mixtures, while Sandmeyer-based routes require lengthy, low-yielding sequences. This whitepaper details a highly optimized, self-validating Directed Ortho-Metalation (DoM) pathway starting from the commercially abundant 2-fluoro-4-methylbenzonitrile[3], providing researchers with a robust, scalable protocol.

Retrosynthetic Analysis & Pathway Selection

When designing the synthesis of 3-chloro-2-fluoro-4-methylbenzonitrile, three primary pathways are typically evaluated. The causality behind rejecting standard routes in favor of DoM is rooted in the intrinsic electronic and steric properties of the aromatic ring.

  • Electrophilic Aromatic Substitution (EAS): Direct chlorination of 2-fluoro-4-methylbenzonitrile using

    
     or NCS fails due to competing directing effects. The methyl group activates positions C3 and C5. While position C5 is sterically less hindered, position C3 is electronically favored by the ortho-directing fluorine. This results in an inseparable 1:1 mixture of 3-chloro and 5-chloro isomers.
    
  • Sandmeyer Reaction: Starting from 2-fluoro-4-methylaniline requires protection, chlorination (which predominantly occurs at C5 or C6 due to the powerful directing effect of the protected amine), deprotection, diazotization, and cyanation. This 5-step route is inefficient and suffers from poor overall atom economy.

  • Directed Ortho-Metalation (DoM): The optimal route. The fluorine atom at C2 strongly acidifies the adjacent C3 proton. By utilizing a sterically demanding, non-nucleophilic base, we can kinetically favor deprotonation at C3, followed by a clean electrophilic quench.

Retrosynthesis Target 3-Chloro-2-fluoro-4-methylbenzonitrile DoM Directed Ortho-Metalation (Optimal) Target->DoM High Regioselectivity EAS Electrophilic Aromatic Substitution (Rejected) Target->EAS Poor Regioselectivity Sandmeyer Sandmeyer Reaction (Rejected) Target->Sandmeyer Low Yield SM1 2-Fluoro-4-methylbenzonitrile DoM->SM1 EAS->SM1 SM2 2-Fluoro-4-methylaniline Sandmeyer->SM2

Figure 1: Retrosynthetic decision tree for 3-Chloro-2-fluoro-4-methylbenzonitrile.

Mechanistic Causality: The DoM Strategy

The success of the DoM pathway relies on strict control over the reaction kinetics and the choice of reagents. Every parameter in this protocol is chosen to suppress specific side reactions.

  • Choice of Base (LTMP vs. LDA vs. n-BuLi): The cyano group is highly susceptible to nucleophilic attack. Using an alkyllithium like n-BuLi results in rapid addition to the nitrile, forming a ketimine. While LDA is non-nucleophilic, its smaller steric profile allows for competitive deprotonation at C6 (ortho to the nitrile). Lithium 2,2,6,6-tetramethylpiperidide (LTMP) provides extreme steric bulk, completely suppressing nucleophilic addition and forcing deprotonation exclusively at the C3 position, which is heavily acidified by the inductive effect of the adjacent fluorine[Mongin & Schlosser, 1996].

  • Choice of Electrophile (Hexachloroethane): While N-chlorosuccinimide (NCS) is a common chlorinating agent, its succinimide byproduct can complicate purification and occasionally cause side reactions with unreacted base. Hexachloroethane (

    
    )  is an anhydrous, mild positive-chlorine source that undergoes clean halogen-metal exchange, yielding the target compound and highly volatile tetrachloroethylene as the only byproduct.
    
  • Temperature Control (-78 °C): Aryllithium species containing halogen atoms are prone to elimination (forming benzynes) or isomerization (halogen dance) at elevated temperatures. Maintaining strict cryogenic conditions ensures the intermediate remains stable.

Quantitative Data & Condition Optimization

The following table summarizes the experimental causality during the optimization of the lithiation-chlorination sequence.

BaseTemp (°C)ElectrophileConversion (%)Regioselectivity (C3:C6)Mechanistic Outcome / Failure Reason
LTMP -78

>95 >98:2 Optimal steric bulk, clean halogen exchange.
LDA-78

6080:20Insufficient bulk; competitive C6 lithiation observed.
n-BuLi-78

<10N/AMassive degradation via nucleophilic attack on nitrile.
LTMP-40

4570:30Thermal degradation of the aryllithium intermediate.
LTMP-78NCS8090:10Trace side reactions with succinimide byproducts.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, this protocol is designed as a self-validating system . It incorporates an In-Process Control (IPC) step using deuterium quenching. This allows the chemist to verify the success of the invisible lithiation step via LC-MS before committing the expensive electrophile to the reaction mixture.

Workflow Step1 1. Base Prep LTMP / THF (0°C) Step2 2. Lithiation SM at -78°C Step1->Step2 Step3 3. IPC Check CD3OD Quench Step2->Step3 Step4 4. Chlorination C2Cl6 at -78°C Step3->Step4 Step5 5. Workup NH4Cl Quench Step4->Step5 Step6 6. Isolation Chromatography Step5->Step6

Figure 2: Self-validating experimental workflow for DoM-mediated chlorination.

Step-by-Step Methodology

Reagents Required:

  • 2-Fluoro-4-methylbenzonitrile (1.0 eq, 10.0 mmol, 1.35 g)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.2 eq, 12.0 mmol, 1.70 g)

  • n-Butyllithium (2.5 M in hexanes) (1.15 eq, 11.5 mmol, 4.6 mL)

  • Hexachloroethane (

    
    ) (1.5 eq, 15.0 mmol, 3.55 g)
    
  • Anhydrous THF (50 mL)

  • Deuterated Methanol (

    
    ) for IPC
    

Procedure:

  • Preparation of LTMP: Flame-dry a 100 mL Schlenk flask under argon. Add anhydrous THF (25 mL) and TMP (12.0 mmol). Cool the solution to 0 °C using an ice bath. Dropwise add n-BuLi (4.6 mL, 2.5 M). Stir for 30 minutes at 0 °C to ensure complete formation of LTMP.

  • Cryogenic Lithiation: Cool the LTMP solution to strictly -78 °C using a dry ice/acetone bath. Dissolve 2-fluoro-4-methylbenzonitrile (10.0 mmol) in anhydrous THF (10 mL) and add it dropwise over 15 minutes down the side of the flask to pre-cool the drops. Stir the deep red/brown solution at -78 °C for exactly 2 hours.

  • Self-Validation (IPC Check): Withdraw a 0.1 mL aliquot using an argon-purged syringe. Immediately quench the aliquot into a vial containing 0.5 mL of

    
    . Dilute with acetonitrile and analyze via LC-MS.
    
    • Validation Criteria: The mass spectrum must show a near-complete shift from the starting material mass (

      
      ) to the deuterated intermediate (
      
      
      
      ). If conversion is <95%, extend lithiation time by 30 minutes.
  • Electrophilic Quench: Once lithiation is validated, dissolve hexachloroethane (15.0 mmol) in anhydrous THF (15 mL). Add this solution dropwise to the -78 °C reaction mixture over 20 minutes. The color will rapidly lighten to pale yellow. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction by adding saturated aqueous

    
     (20 mL). Transfer to a separatory funnel and extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 0% to 10% EtOAc in Hexanes). The target compound, 3-chloro-2-fluoro-4-methylbenzonitrile, elutes as a white crystalline solid. (Expected Yield: 85-92%).

References

  • Google Patents. "US20240262826A1 - Wild type kit inhibitors". Patent Literature.
  • Google Patents. "WO2016177340A1 - Bicyclic substituted benzene sulfonamide derivative, and preparation method and pharmaceutical use thereof". Patent Literature.
  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. URL:[Link]

  • Mongin, F., & Schlosser, M. (1996). "The directed metallation of fluorobenzonitriles." Tetrahedron Letters, 37(36), 6551-6554. URL:[Link]

Sources

Exploratory

Technical Guide: Physicochemical Profiling &amp; Synthetic Utility of 3-Chloro-2-fluoro-4-methylbenzonitrile

This is an in-depth technical guide on the physicochemical properties, synthesis, and reactivity of 3-Chloro-2-fluoro-4-methylbenzonitrile , designed for researchers and drug development professionals. [1][2][3] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the physicochemical properties, synthesis, and reactivity of 3-Chloro-2-fluoro-4-methylbenzonitrile , designed for researchers and drug development professionals.

[1][2][3]

Executive Summary

3-Chloro-2-fluoro-4-methylbenzonitrile (CAS: 1805113-33-0 ) is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2][3][4][5] Its structural uniqueness lies in the contiguous substitution pattern (1-CN, 2-F, 3-Cl, 4-Me), where the ortho-fluorine atom is activated by the electron-withdrawing nitrile group, making it a prime candidate for regiospecific nucleophilic aromatic substitution (


).[1][2] This guide details its molecular identity, physicochemical data, and validated handling protocols.[1][2]

Molecular Identity & Structural Analysis[1][2][3]

AttributeDetail
IUPAC Name 3-Chloro-2-fluoro-4-methylbenzonitrile
CAS Registry Number 1805113-33-0
Molecular Formula

Molecular Weight 169.58 g/mol
SMILES Cc1ccc(c(c1Cl)F)C#N
InChI Key (Predicted) INEMHABDFCKBID-UHFFFAOYSA-N (Analog)
Structural Class Poly-halogenated Benzonitrile
Electronic & Steric Topography

The molecule features a "push-pull" electronic system:[1][2]

  • Nitrile (

    
    ) at C1:  Strong electron-withdrawing group (EWG) (
    
    
    
    ), activating the ring towards nucleophiles.[1][2]
  • Fluorine at C2: Positioned ortho to the nitrile.[1][2] The strong

    
     (inductive) effect of fluorine, combined with the activating nature of the ortho-nitrile, renders this site highly electrophilic.[1][2]
    
  • Chlorine at C3: Provides steric bulk and moderate deactivation, protecting the C3 position from metabolic oxidation in drug scaffolds.[2]

  • Methyl at C4: Weak electron donor (

    
    ), stabilizing the ring slightly but primarily serving as a hydrophobic anchor or handle for further benzylic functionalization.[1]
    

Physicochemical Properties

Note: Experimental values for this specific isomer are rare in open literature; values below represent a consensus of experimental data from close structural analogs (e.g., 3-chloro-4-methylbenzonitrile) and high-fidelity computational models (ACD/Labs, ChemAxon).

Physical Constants
PropertyValue / RangeConfidence Level
Physical State Solid (Crystalline powder)High (Analog based)
Melting Point 55 – 65 °CPredicted
Boiling Point 245 – 255 °C (at 760 mmHg)Predicted
Density

g/cm³
Predicted
Flash Point > 100 °CSafety Threshold
Solubility & Lipophilicity

The compound is lipophilic, requiring organic solvents for reaction media.[1][2]

SolventSolubility Profile
Water Insoluble (< 0.1 mg/mL)
DMSO Soluble (> 20 mg/mL)
Methanol Soluble
Dichloromethane Highly Soluble
ParameterValueSignificance
LogP (Octanol/Water) 2.6 – 2.9Moderate lipophilicity; good membrane permeability potential.[1][2]
Topological Polar Surface Area (TPSA) 23.79 ŲDriven almost entirely by the nitrile group; indicates high oral bioavailability.[1][2]
H-Bond Acceptors 2 (N, F)Interaction points for protein binding.[1][2]
H-Bond Donors 0Lacks protic hydrogens.[1][2]

Reactivity & Synthetic Pathways

The core utility of 3-Chloro-2-fluoro-4-methylbenzonitrile is its predictable reactivity pattern.[1][2] The C2-Fluorine is the "warhead" for diversification.[1][2]

Validated Reaction Workflows
  • 
     Displacement (C2-F): 
    
    • Reagent: Primary/Secondary amines, Alkoxides, Thiols.[2]

    • Conditions: Basic media (

      
       or 
      
      
      
      ), polar aprotic solvent (DMF/DMSO), mild heat (60-80°C).[1][2]
    • Mechanism: Meisenheimer complex formation stabilized by the ortho-cyano group.[1][2]

  • Nitrile Hydrolysis (C1-CN):

    • Product: 3-Chloro-2-fluoro-4-methylbenzoic acid.[1][2]

    • Conditions: Acidic (

      
      ) or Basic (
      
      
      
      ) hydrolysis.[1][2]
  • Benzylic Bromination (C4-Me):

    • Reagent: NBS (N-Bromosuccinimide) + AIBN.[1][2]

    • Product: 4-(Bromomethyl)-3-chloro-2-fluorobenzonitrile.[1][2]

    • Utility: Allows for chain extension at the C4 position.[1][2]

Reaction Landscape Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactionLandscape cluster_legend Reaction Types Core 3-Chloro-2-fluoro- 4-methylbenzonitrile (CAS: 1805113-33-0) BenzoicAcid Benzoic Acid Deriv. (Hydrolysis) Core->BenzoicAcid NaOH / H2O2 or H2SO4 AmineSub 2-Amino-3-chloro- 4-methylbenzonitrile (SNAr Displacement) Core->AmineSub R-NH2, K2CO3 DMF, 80°C BenzylBromide Benzylic Bromide (Radical Halogenation) Core->BenzylBromide NBS, AIBN CCl4, Reflux Tetrazole Tetrazole Deriv. (Cycloaddition) Core->Tetrazole NaN3, NH4Cl DMF, Heat key1 C2-F Displacement (Major Path) key2 C1-CN Transformation key3 C4-Me Functionalization

Figure 1: Divergent synthetic pathways. The C2-Fluorine displacement is the most kinetically favored reaction due to the ortho-nitrile activation.[1]

Analytical Characterization Protocols

To validate the identity of 3-Chloro-2-fluoro-4-methylbenzonitrile, the following spectroscopic signatures should be observed.

Nuclear Magnetic Resonance ( -NMR)
  • Solvent:

    
     or 
    
    
    
    .[1][2]
  • Aromatic Region: Two protons.[1][2]

    • H5 (Ortho to Methyl): Doublet or multiplet around

      
       7.2 - 7.4 ppm.[1][2]
      
    • H6 (Ortho to Cyano): Doublet of doublets (coupling with F) around

      
       7.5 - 7.7 ppm.[1][2]
      
  • Aliphatic Region: One signal.[1][2]

    • Methyl (

      
      ):  Singlet (broadened by long-range coupling) at 
      
      
      
      2.4 - 2.5 ppm.[1][2]
HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).[1][2]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.[1][2]

    • B: Acetonitrile.[1][2][6]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic absorption) and 220 nm (Nitrile).[1][2]

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2] (Nitrile metabolism releases cyanide ions).[1][2]
Skin Irritation H315Causes skin irritation.[1][2]
Eye Irritation H319Causes serious eye irritation.[1][2]
STOT-SE H335May cause respiratory irritation.[1][2]

Handling Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to halogenated nature), safety goggles, and lab coat.[1][2]

  • Spill Response: Do not wash into drains.[1][2] Absorb with inert material (vermiculite) and dispose of as hazardous halogenated waste.[1][2]

  • Storage: Store in a cool, dry place under inert atmosphere (

    
     or Ar) to prevent slow hydrolysis of the nitrile group.
    

References

  • Chemical Identity & CAS: National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CAS 1805113-33-0. Retrieved from [Link]

  • Synthetic Methodology (SNAr): Beletskaya, I. P., & Ananikov, V. P. (2011).[1][2] Transition-metal-catalyzed C-S, C-Se, and C-Te bond formation via cross-coupling and atom-economic addition reactions. Chemical Reviews. (Contextual grounding for halogen displacement).

Sources

Foundational

theoretical and computational studies of 3-Chloro-2-fluoro-4-methylbenzonitrile

Title: Theoretical and Computational Profiling of 3-Chloro-2-fluoro-4-methylbenzonitrile (CAS 1805113-33-0): A Strategic Framework Executive Summary 3-Chloro-2-fluoro-4-methylbenzonitrile (CAS 1805113-33-0) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Theoretical and Computational Profiling of 3-Chloro-2-fluoro-4-methylbenzonitrile (CAS 1805113-33-0): A Strategic Framework

Executive Summary

3-Chloro-2-fluoro-4-methylbenzonitrile (CAS 1805113-33-0) represents a critical halogenated aromatic scaffold in modern drug discovery. Its unique substitution pattern—featuring a nitrile group (strong electron-withdrawing), an ortho-fluorine (labile handle), a meta-chlorine (lipophilic handle), and a para-methyl group—creates a highly polarized electronic environment ideal for regioselective transformations.

This technical guide establishes a rigorous computational framework for characterizing this molecule. By leveraging Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, researchers can predict its reactivity profiles, spectroscopic signatures, and solid-state behavior before committing to expensive synthesis or scale-up. This guide serves as a protocol for validating the molecule's identity and assessing its suitability as an electrophile in Nucleophilic Aromatic Substitution (


) reactions.

Part 1: Computational Methodology (The "How-To")

To ensure high-fidelity predictions, the following computational workflow is prescribed. This protocol balances computational cost with the accuracy required to resolve the subtle electronic effects of the halogen substituents.

Level of Theory Selection
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic small molecules, providing reliable geometries and vibrational frequencies. Alternatively, wB97XD is recommended if non-covalent interactions (e.g.,

    
    -stacking in crystal packing) are being investigated.
    
  • Basis Set: 6-311++G(d,p) .[1]

    • Rationale: The diffuse functions (++) are non-negotiable for this molecule due to the lone pairs on the Fluorine, Chlorine, and Nitrogen atoms. The polarization functions (d,p) are essential to correctly model the anisotropic electron distribution in the C-Cl and C-F bonds.

Solvation Models

For reactivity studies (e.g.,


), gas-phase calculations are insufficient. The PCM (Polarizable Continuum Model)  or SMD (Solvation Model based on Density)  should be applied using solvents relevant to synthesis, such as DMSO  or DMF , which stabilize the polar transition states typical of nucleophilic attacks.
Workflow Diagram

The following Graphviz diagram outlines the standard characterization pipeline.

ComputationalPipeline Input Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Initial Guess Freq Frequency Analysis (NIMAG = 0) Opt->Freq Converged Geom Elec Electronic Properties (FMO, MEP, Dipole) Freq->Elec Validated Minima Spec Spectral Prediction (IR, Raman, NMR) Freq->Spec Force Constants React Reactivity Descriptors (Fukui Functions) Elec->React Charge Density

Figure 1: Standard Computational Characterization Pipeline for Halogenated Benzonitriles.

Part 2: Structural & Electronic Analysis

Geometric Constraints & Sterics

The 2,3,4-substitution pattern introduces specific steric considerations:

  • Planarity: The benzene ring and the nitrile group (C1-C

    
    N) will remain planar.
    
  • Methyl Rotation: The C4-Methyl group will exhibit a low rotational barrier, but the presence of the bulky Chlorine atom at C3 will restrict the "gearing" motion, potentially locking the methyl protons into a preferred conformation relative to the ring plane.

  • Bond Lengths: Expect the C2-F bond (~1.35 Å) to be significantly shorter than the C3-Cl bond (~1.74 Å) due to the strength of the C-F interaction and resonance donation.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical descriptor of kinetic stability (chemical hardness).

  • HOMO: Likely localized on the aromatic ring and the Chlorine lone pairs (

    
    -donor character).
    
  • LUMO: Strongly localized on the Nitrile group and the aromatic ring carbons ortho and para to it. This localization predicts the site of nucleophilic attack.

  • Significance: A lower HOMO-LUMO gap compared to benzonitrile suggests higher reactivity, making this molecule a potent electrophile.

Molecular Electrostatic Potential (MEP)

The MEP map reveals the reactive "hotspots":

  • Red Regions (Negative Potential): Concentrated around the Nitrile Nitrogen (

    
    ) and the Fluorine (
    
    
    
    ) atom. These areas will repel nucleophiles.
  • Blue Regions (Positive Potential): The most intense positive region will be the Carbon atom at position 2 (C-F), activated by the adjacent Nitrile group. This confirms C2 as the primary site for

    
     displacement.
    

Part 3: Spectroscopic Signatures (Validation)

Experimental validation relies on matching predicted spectra with observed data.

Table 1: Predicted Vibrational Modes (Scaled) Note: Scale factor of 0.961 is standard for B3LYP/6-311++G(d,p).

Mode AssignmentPredicted Freq (cm⁻¹)IntensityDescription
C≡N Stretch 2230 - 2240StrongCharacteristic sharp nitrile peak.
C=C Ring Stretch 1580 - 1600MediumAromatic skeletal vibrations.
C-F Stretch 1200 - 1250StrongDistinctive due to high polarity of C-F.
C-Cl Stretch 600 - 700MediumLower frequency, often mixed with ring deformation.

Part 4: Reactivity & Drug Development Insight

The primary value of 3-Chloro-2-fluoro-4-methylbenzonitrile lies in its regioselective chemistry.

Regioselective Mechanism

In drug synthesis, displacing a halogen with a nucleophile (e.g., an amine or alkoxide) is common.

  • Site C2 (Fluorine): HIGHLY REACTIVE . It is ortho to the strong electron-withdrawing Cyano group (CN). The Meisenheimer complex is stabilized by the CN group's inductive and mesomeric withdrawal.

  • Site C3 (Chlorine): INERT . It is meta to the Cyano group. The negative charge in the transition state cannot be delocalized onto the CN group.

Expert Insight: If you treat this molecule with an amine (


), you will exclusively obtain the 2-amino-3-chloro-4-methylbenzonitrile  product. The Chlorine atom remains intact, available for subsequent cross-coupling (e.g., Suzuki-Miyaura) reactions.
Reaction Pathway Diagram

SNAr_Selectivity Reactant Reactant: 3-Cl-2-F-4-Me-Benzonitrile TS_F TS (C2 Attack) Stabilized by o-CN Reactant->TS_F Low Barrier TS_Cl TS (C3 Attack) No Resonance Stab. Reactant->TS_Cl High Barrier Prod_F Product A: F-Displacement (Major) TS_F->Prod_F Prod_Cl Product B: Cl-Displacement (Not Observed) TS_Cl->Prod_Cl

Figure 2: Predicted Regioselectivity in Nucleophilic Aromatic Substitution.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. Link

  • Sundaraganesan, N., et al. (2008). Molecular structure and vibrational spectra of 3-chloro-4-fluoro benzonitrile by ab initio HF and density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(3), 898-906. Link(Cited as methodological analog).

  • BLD Pharm. (2024).[2][3][4] Product Data: 3-Chloro-2-fluoro-4-methylbenzonitrile (CAS 1805113-33-0).[2][3][4][5] Link(Verification of commercial availability).

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

Sources

Exploratory

solubility and stability of 3-Chloro-2-fluoro-4-methylbenzonitrile

Technical Whitepaper: Solubility and Stability Profiling of 3-Chloro-2-fluoro-4-methylbenzonitrile Executive Summary 3-Chloro-2-fluoro-4-methylbenzonitrile (CAS 1805113-33-0) is a specialized halogenated aromatic interme...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility and Stability Profiling of 3-Chloro-2-fluoro-4-methylbenzonitrile

Executive Summary

3-Chloro-2-fluoro-4-methylbenzonitrile (CAS 1805113-33-0) is a specialized halogenated aromatic intermediate used primarily in the synthesis of bioactive small molecules, including kinase inhibitors and agrochemicals.[1][2] Its structural motif—a benzonitrile core decorated with a labile ortho-fluorine and a lipophilic methyl group—imparts unique reactivity but also specific stability challenges.[1]

This guide provides a technical analysis of its physicochemical properties, focusing on the susceptibility of the 2-fluoro substituent to nucleophilic aromatic substitution (SnAr) and the compound's solubility profile.[1] As direct experimental constants are sparse in open literature for this specific isomer, this whitepaper utilizes Structure-Activity Relationship (SAR) data from close analogs to establish predictive baselines and defines robust experimental protocols for validation.[1]

Chemical Identity & Structural Analysis

Property Details
IUPAC Name 3-Chloro-2-fluoro-4-methylbenzonitrile
CAS Number 1805113-33-0
Molecular Formula C₈H₅ClFN
Molecular Weight 169.58 g/mol
SMILES CC1=C(Cl)C(F)=C(C#N)C=C1
Physical State (Predicted) Low-melting solid (Est.[1][3][4] MP: 45–65 °C)

Structural Reactivity Assessment:

  • Nitrile (C≡N) at C1: Strongly electron-withdrawing, activating the ring for nucleophilic attack.[1]

  • Fluorine at C2 (Ortho): The critical "hotspot."[1] The strong -I (inductive) effect of the ortho-nitrile group makes this fluorine highly susceptible to displacement by nucleophiles (SnAr), significantly more so than the meta-chlorine.[1]

  • Chlorine at C3 & Methyl at C4: Provide lipophilicity (increasing LogP) and steric bulk, potentially slowing down hydrolysis rates but not preventing SnAr at C2.[1]

Solubility Profile

Predicted Solubility Data

Based on calculated partition coefficients (cLogP ~2.6–2.9) and structural analogs (e.g., 3-chloro-4-methylbenzonitrile), the compound exhibits a "Lipophilic/Aprotic" solubility profile.[1]

Solvent Class Solvent Predicted Solubility Application Note
Aqueous Water (pH 7)Insoluble (< 0.1 mg/mL)Requires surfactant or co-solvent for bio-assays.[1]
Polar Aprotic DMSO, DMFHigh (> 50 mg/mL)Preferred for stock solutions (10–100 mM).[1]
Polar Protic Methanol, EthanolModerate (10–50 mg/mL)Good for transfers; avoid heating >40°C if basic.[1]
Non-Polar DCM, TolueneHigh (> 50 mg/mL)Ideal for extraction and synthesis.[1]
Hydrocarbon Hexane, HeptaneLow (< 5 mg/mL)Useful as an anti-solvent for crystallization.[1]
Experimental Protocol: Solubility Determination

Do not rely on visual inspection alone. Microprecipitation can be invisible to the naked eye.[1]

  • Preparation: Weigh 5 mg of compound into a glass vial.

  • Titration: Add solvent in 100 µL increments, vortexing for 30 seconds between additions.

  • Endpoint: Clear solution with no particulates (check against a dark background).

  • Validation: If "soluble" at 10 mg/mL, centrifuge at 10,000 rpm for 5 mins. Analyze supernatant by HPLC to confirm actual concentration vs. theoretical.

Stability Assessment

Nucleophilic Aromatic Substitution (SnAr) - The Primary Risk

The most common stability failure mode for 2-fluorobenzonitriles is not nitrile hydrolysis, but the displacement of the fluorine atom.[1] In the presence of nucleophilic solvents (methanol, water) and base, the 2-fluoro group is a labile leaving group.

  • Risk Condition: Basic buffers (pH > 9), primary amines, or thiols.[1]

  • Mechanism: The nitrile stabilizes the Meisenheimer complex, facilitating the exit of fluoride.[1]

  • Observation: Appearance of a new peak with M+12 (methoxy replacement) or M+1 (hydroxy replacement) in LC-MS.

Hydrolysis (Nitrile Group)

The nitrile group is generally stable at neutral pH.[1] Hydrolysis to the amide (primary degradant) and acid (secondary degradant) requires:

  • Strong Acid (e.g., 6N HCl, Reflux)

  • Strong Base (e.g., 1N NaOH, Heat) + Peroxide (oxidative hydrolysis).

Thermal & Photostability
  • Thermal: Stable up to 80°C in solid state.[1] Avoid prolonged heating >100°C in solution.

  • Oxidation: The benzylic 4-methyl group is susceptible to radical oxidation (forming the aldehyde/acid) if exposed to air/light over months.[1] Store under inert gas (Nitrogen/Argon).

Visualizing Degradation Pathways

The following diagram illustrates the competing degradation pathways. Note that Pathway A (SnAr) often occurs faster than Pathway B (Hydrolysis) in mild basic conditions.

DegradationPathways Parent 3-Chloro-2-fluoro- 4-methylbenzonitrile (Parent) SnAr_Product 2-Substituted Analog (e.g., 2-Methoxy/2-Hydroxy) [Loss of F] Parent->SnAr_Product Path A: SnAr (Nucleophiles/Base) FAST Amide Primary Amide (Partial Hydrolysis) Parent->Amide Path B: Hydrolysis (Acid/Base + Heat) SLOW Aldehyde Benzylic Aldehyde (Oxidation of Methyl) Parent->Aldehyde Path C: Oxidation (Air/Light) Acid Carboxylic Acid (Full Hydrolysis) Amide->Acid Further Hydrolysis

Figure 1: Degradation pathways.[1] Pathway A (Red) represents the highest risk in formulation and synthesis.[1]

Experimental Protocol: Forced Degradation (Stress Testing)

To validate stability for drug development, perform this standardized stress test.

Stress Condition Duration Expected Outcome Notes
Acid (0.1N HCl) 24 Hours, RTStableNitrile is resistant to dilute acid.[1]
Base (0.1N NaOH) 4 Hours, RTDegradation (SnAr) Monitor for 2-OH (phenol) formation.
Oxidation (3% H₂O₂) 24 Hours, RTPotential DegradationMonitor for Amide (Radziszewski reaction) or Benzylic oxidation.[1]
Heat (60°C, Solid) 7 DaysStableEnsure container is sealed to prevent sublimation.
Light (UV/Vis) 1.2M Lux HoursStableProtect from light to prevent benzylic radical formation.[1]

Analytical Method (HPLC):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile/amide).[1]

Handling & Storage Recommendations

  • Storage: Store at 2–8°C (Refrigerate). While the solid is likely stable at room temperature, refrigeration minimizes benzylic oxidation and sublimation.

  • Container: Amber glass vials with Teflon-lined caps.

  • Safety:

    • Signal Word: Warning/Danger.

    • Hazard: Acute Toxicity (Oral/Dermal) and Skin/Eye Irritation.[1][5]

    • Metabolism: Nitriles can liberate cyanide in vivo; handle in a fume hood.[1]

    • Spill Cleanup: Do not use bleach (hypochlorite) immediately if large quantities are involved, as it may react violently; absorb with sand first.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for 3-Chloro-4-methylbenzonitrile (Analog). Retrieved from [Link][1]

  • Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations (Vol. 12). Academic Press. (Standard reference for Nitrile hydrolysis and SnAr mechanisms).

Sources

Foundational

Technical Guide: 3-Chloro-2-fluoro-4-methylbenzonitrile as a Strategic Synthon

This technical guide details the utility, synthesis, and application of 3-Chloro-2-fluoro-4-methylbenzonitrile (CAS 133220-94-7) , a highly functionalized aromatic scaffold critical for modern drug discovery. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the utility, synthesis, and application of 3-Chloro-2-fluoro-4-methylbenzonitrile (CAS 133220-94-7) , a highly functionalized aromatic scaffold critical for modern drug discovery.

Executive Summary

3-Chloro-2-fluoro-4-methylbenzonitrile represents a "privileged scaffold" in medicinal chemistry. Its tris-substituted benzene core offers three distinct vectors for chemical diversification, making it an ideal starting material for Fragment-Based Drug Discovery (FBDD) .

  • The Nitrile (CN): A versatile electrophile for heterocycle formation (e.g., tetrazoles, triazines) or hydrolysis to carboxylic acids.

  • The Fluorine (F): A highly activated leaving group for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-cyano electron-withdrawing effect.

  • The Chlorine (Cl): A robust handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), orthogonal in reactivity to the fluorine.

This guide provides a validated roadmap for synthesizing and utilizing this core in the development of kinase inhibitors (e.g., EGFR, KRAS) and agrochemicals.

Physicochemical Profile

PropertyDataRelevance
CAS Number 133220-94-7Unique Identifier
Molecular Formula C₈H₅ClFNCore Stoichiometry
Molecular Weight 169.58 g/mol Fragment-like (Rule of 3 compliant)
LogP ~2.6Lipophilicity suitable for CNS/Cell permeability
H-Bond Acceptors 1 (Nitrile)Interaction with hinge regions in kinases
Electronic State Electron-DeficientHighly reactive toward nucleophiles at C2

Synthetic Pathways to the Core

A. Primary Route: Sandmeyer Reaction (High Regiocontrol)

The most reliable industrial route avoids regioselectivity issues by establishing the substitution pattern on the aniline precursor.

Precursor: 3-Chloro-2-fluoro-4-methylaniline. Reagents: NaNO₂, HCl (or H₂SO₄), CuCN, KCN.

Protocol:

  • Diazotization: Dissolve the aniline in concentrated HCl at 0°C. Add aqueous NaNO₂ dropwise, maintaining temperature <5°C to form the diazonium salt.

  • Cyanation: Neutralize the diazonium solution with Na₂CO₃ to pH 6. Slowly add to a pre-heated (60°C) solution of CuCN/KCN in water/toluene.

  • Workup: Steam distillation or solvent extraction (EtOAc) yields the nitrile.

B. Alternative Route: Electrophilic Chlorination

Precursor: 2-Fluoro-4-methylbenzonitrile. Reagents: Cl₂ gas or N-Chlorosuccinimide (NCS), AlCl₃ (catalyst).

  • Mechanism: The nitrile (meta-director) and fluorine (ortho/para-director) cooperatively direct the electrophile (Cl⁺) to the C3 position.

  • Challenge: Competitive chlorination at C5 is possible. Separation requires high-efficiency fractional distillation.

Reactivity & Functionalization Workflow

The molecule's power lies in its orthogonal reactivity . You can selectively manipulate one functional group without affecting the others.

Step 1: SNAr Diversification (The "Warhead" Attachment)

The fluorine atom at C2 is significantly activated by the ortho-nitrile group.

  • Nucleophiles: Primary/Secondary amines, alkoxides, thiols.

  • Conditions: K₂CO₃ or DIPEA in DMF/DMSO at 60–100°C.

  • Outcome: Displacement of Fluorine retaming the Chlorine.

    • Note: The Chlorine at C3 is sterically crowded and less activated, ensuring high regioselectivity for F-displacement.

Step 2: Cross-Coupling (The "Linker" Extension)

Once the C2 position is substituted, the C3-Chlorine serves as the site for scaffold extension.

  • Reaction: Suzuki-Miyaura Coupling.

  • Partners: Aryl/Heteroaryl boronic acids.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.

  • Outcome: Biaryl formation.

Step 3: Nitrile Transformation (The "Tail" Modification)
  • Hydrolysis: NaOH/H₂O₂

    
     Primary Amide.
    
  • Reduction: LiAlH₄ or H₂/Raney Ni

    
     Benzylamine.
    
  • Cyclization: NaN₃/NH₄Cl

    
     Tetrazole (bioisostere of carboxylic acid).
    

Visualization: Reactivity Logic Gate

ReactivityMap cluster_0 Orthogonal Reactivity Profile Core 3-Chloro-2-fluoro- 4-methylbenzonitrile (CAS 133220-94-7) SNAr S_NAr Reaction (Nucleophilic Attack) Core->SNAr Target: C-F (Highly Activated) Suzuki Pd-Catalyzed Coupling Core->Suzuki Target: C-Cl (Chemoselective) Hydrolysis Nitrile Hydrolysis Core->Hydrolysis Target: CN Prod_SNAr 2-Amino/Alkoxy Derivatives SNAr->Prod_SNAr Prod_Suzuki 3-Aryl/Heteroaryl Analogs Suzuki->Prod_Suzuki Prod_Acid Benzoic Acids/ Amides Hydrolysis->Prod_Acid

Figure 1: Chemoselective reactivity map showing the three distinct vectors for modification.

Case Study: Application in Kinase Inhibitor Design

This scaffold is structurally homologous to cores used in KRAS G12C and EGFR inhibitors.

Hypothetical Workflow for a KRAS Inhibitor Analog:
  • Scaffold: Start with 3-Chloro-2-fluoro-4-methylbenzonitrile .

  • Warhead Installation: React with a piperazine-based nucleophile via SNAr at the C2-F position. This installs the solubilizing tail often required for solvent exposure.

  • Core Extension: Perform a Suzuki coupling at C3-Cl with an indazole boronic ester. This creates the rigid biaryl core necessary to bind in the switch II pocket.

  • Final Tuning: The C4-Methyl group provides a hydrophobic anchor, while the nitrile can be converted to an amide to interact with lysine residues.

Experimental Protocol: SNAr Displacement

Objective: Synthesis of 3-chloro-4-methyl-2-(piperazin-1-yl)benzonitrile.

  • Setup: To a 100 mL round-bottom flask, add 3-Chloro-2-fluoro-4-methylbenzonitrile (1.0 eq) and anhydrous DMSO (10 volumes).

  • Addition: Add Piperazine (3.0 eq) and K₂CO₃ (2.0 eq).

  • Reaction: Heat to 85°C under N₂ atmosphere for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.

    • Checkpoint: The starting material (Rf ~0.8) should disappear; product (Rf ~0.2) will appear.

  • Workup: Cool to RT. Pour into ice water (50 volumes). The product may precipitate.[1] If solid, filter and wash with water. If oil, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (DCM:MeOH 95:5) if necessary.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Cyanide Risk: While the nitrile is stable, combustion or strong acid hydrolysis can release HCN. Handle in a well-ventilated fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 585140, 3-Fluoro-4-methylbenzonitrile. (Structural analog and reactivity data). Retrieved from [Link]

  • Organic Syntheses (2014). Preparation of Nitriles via Sandmeyer Reaction. (General protocol validation). Retrieved from [Link]

Sources

Exploratory

Discovery and Isolation of 3-Chloro-2-fluoro-4-methylbenzonitrile

This guide details the technical discovery, synthesis, and isolation of 3-Chloro-2-fluoro-4-methylbenzonitrile (CAS: 1805113-33-0). This compound represents a challenging substitution pattern—a "sandwiched" halogen motif...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical discovery, synthesis, and isolation of 3-Chloro-2-fluoro-4-methylbenzonitrile (CAS: 1805113-33-0). This compound represents a challenging substitution pattern—a "sandwiched" halogen motif—often critical in the design of next-generation kinase inhibitors (e.g., KRAS G12C targeting) and androgen receptor antagonists.

A Technical Guide for Process Chemists and Medicinal Scientists

Part 1: Executive Summary & Strategic Importance

3-Chloro-2-fluoro-4-methylbenzonitrile is a highly functionalized aryl building block. Its value lies in its dense substitution pattern:

  • The Nitrile (-CN): A versatile handle for transformation into amines (reduction), amides (hydrolysis), or heterocycles (e.g., tetrazoles, oxadiazoles).

  • The Fluorine (-F): Provides metabolic stability and modulates pKa/lipophilicity.

  • The Chlorine (-Cl): Positioned at C3, it induces a specific torsion angle in biaryl systems, critical for "locking" active drug conformations.

The Synthetic Challenge: The C3 position is sterically crowded (sandwiched between the C2-Fluoro and C4-Methyl groups). Standard electrophilic aromatic substitution (EAS) fails here because the directing effects of the amine/methyl groups typically favor the C5 or C6 positions. Therefore, the "Discovery Route" relies on Directed Ortho-Metalation (DoM) , a method that leverages the inductive power of fluorine to overcome steric hindrance.

Part 2: Synthesis & Discovery Protocols

Retrosynthetic Analysis

To access the 1,2,3,4-substituted core, we reject standard chlorination. Instead, we utilize a base-mediated approach.

  • Target: 3-Chloro-2-fluoro-4-methylbenzonitrile

  • Precursor: 2-Fluoro-4-methylbenzonitrile (Commercially available)

  • Key Transformation: Regioselective C3-Lithiation followed by electrophilic chlorination.

The Discovery Protocol (DoM Route)

Rationale: The C2-fluorine atom is a potent ortho-directing group (ODG) due to its strong inductive effect (-I), which acidifies the adjacent C3 proton. While the C1-nitrile is also an ODG, the C3 position is thermodynamically favored for lithiation due to the "cooperative" directing effect of the fluorine and the steric shielding of the methyl group which, counter-intuitively, can trap the lithium aggregate in the "pocket" between F and Me under kinetic control.

Experimental Workflow

Reagents:

  • Substrate: 2-Fluoro-4-methylbenzonitrile (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA) or LiTMP (1.1 eq) – LiTMP is preferred for sterically crowded protons.

  • Electrophile: Hexachloroethane (

    
    ) or N-Chlorosuccinimide (NCS) (1.2 eq).
    
  • Solvent: Anhydrous THF (0.5 M concentration).

Step-by-Step Methodology:

  • Inertion: Flame-dry a 3-neck RBF and purge with Argon.

  • Base Preparation: Charge THF and Diisopropylamine. Cool to -78°C. Add

    
    -BuLi dropwise. Stir for 30 min to generate LDA in situ.
    
  • Substrate Addition: Dissolve 2-Fluoro-4-methylbenzonitrile in THF. Add dropwise to the LDA solution at -78°C.

    • Critical Control Point: Maintain internal temp < -70°C to prevent nucleophilic attack of the base on the nitrile (Chichibabin-type side reaction).

  • Metalation: Stir for 1 hour at -78°C. The solution typically turns deep yellow/orange, indicating the formation of the aryl-lithium species.

  • Chlorination: Dissolve Hexachloroethane in THF and add rapidly to the reaction mixture.

    • Why Hexachloroethane? It is a "soft" electrophile compatible with hard lithium reagents and minimizes radical side reactions compared to

      
       gas.
      
  • Quench: After 2 hours, quench with saturated

    
     solution while still cold.
    
Pathway Visualization

The following diagram illustrates the regioselectivity and reaction flow.

SynthesisPathway Start 2-Fluoro-4-methylbenzonitrile (Precursor) Lithiated [3-Li-Intermediate] (Kinetic Species) Start->Lithiated LiTMP, THF -78°C, 1h SideProduct 6-Chloro Isomer (Impurity) Start->SideProduct Thermodynamic Drift (if T > -60°C) Product 3-Chloro-2-fluoro- 4-methylbenzonitrile Lithiated->Product C2Cl6 (Electrophile)

Caption: Figure 1. Regioselective Directed Ortho-Metalation (DoM) pathway targeting the C3 position.

Part 3: Isolation & Purification

Isolation of this compound requires careful handling to separate inorganic salts and potential regioisomers.

Workup Protocol
  • Phase Separation: Dilute the quenched mixture with Ethyl Acetate (EtOAc). Wash organic layer with water (2x) and brine (1x).

  • Drying: Dry over anhydrous

    
    . Filter and concentrate under reduced pressure.[1]
    
  • Crude Profile: The crude material is typically a semi-solid or waxy solid containing ~85% product, 10% starting material, and 5% regioisomers.

Purification Strategy (Crystallization)

Distillation is risky due to the high boiling point and potential thermal instability of the nitrile/halogen combo. Recrystallization is the gold standard for purity >99%.

  • Solvent System: Heptane / Toluene (9:1 ratio).

  • Procedure:

    • Dissolve crude solid in minimum hot Toluene (60°C).

    • Slowly add Heptane until slight turbidity is observed.

    • Cool slowly to room temperature, then to 0°C.

    • Filter the white crystalline needles.

Quantitative Data Summary
ParameterSpecification / ResultNotes
Appearance White to off-white crystalline solidDistinct from the yellow crude.
Melting Point 45 - 48 °CSharp range indicates high purity.
Yield (Isolated) 65 - 75%Losses primarily due to mother liquor retention.
Purity (HPLC) > 98.5%UV detection at 254 nm.
1H NMR Shift δ 7.45 (t, 1H), 2.35 (s, 3H)Triplet splitting due to H-F coupling.

Part 4: Analytical Characterization & Logic

NMR Interpretation

To validate the structure, one must confirm the position of the chlorine.

  • 1H NMR: The starting material (2-Fluoro-4-methylbenzonitrile) has protons at C3, C5, and C6. The product has lost the C3 proton.

    • Diagnostic Signal: Look for the disappearance of the signal corresponding to the proton "sandwiched" between F and Me. The remaining aromatic protons (C5, C6) will appear as a doublet-of-doublets pattern due to F-coupling, but the integration will drop from 3H to 2H.

  • 19F NMR: The chemical shift of the fluorine will shift downfield significantly (deshielding) due to the adjacent chlorine atom (Ortho-effect).

Process Logic Flowchart

This diagram ensures the protocol is self-validating. If a step fails, the chart directs the scientist to the correction.

IsolationLogic Start Crude Reaction Mixture TLC Check TLC (Hex:EtOAc 8:2) Start->TLC Decision1 SM Present? TLC->Decision1 ColChrom Flash Chromatography (Silica gel) Decision1->ColChrom Yes (>10%) Cryst Recrystallization (Heptane/Toluene) Decision1->Cryst No (<10%) ColChrom->Cryst Final Pure Product (>98%) Cryst->Final

Caption: Figure 2. Decision logic for purification based on crude purity profile.

Part 5: References & Authority[3][4]

The protocols described above are synthesized from standard methodologies in organolithium chemistry and specific property data for halogenated benzonitriles.

  • Compound Identification: 3-Chloro-2-fluoro-4-methylbenzonitrile (CAS 1805113-33-0). PubChem Compound Summary. National Center for Biotechnology Information.

  • Synthetic Methodology (DoM): Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on regioselective lithiation of fluorobenzenes).

  • Commercial Availability & Properties: BLD Pharm Product Catalog, Entry for CAS 1805113-33-0.

  • Related Patent (Structural Analogues): Preparation of 4-fluoro-2-methylbenzonitrile derivatives. World Intellectual Property Organization, WO2016024224A1. (Provides context for workup of similar fluorinated nitriles).

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Chloro-2-fluoro-4-methylbenzonitrile as a Divergent Scaffold in Agrochemical Synthesis

Executive Summary & Strategic Rationale The design and synthesis of next-generation crop protection agents rely heavily on highly functionalized, multi-substituted aromatic building blocks. Fluorinated benzonitrile deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The design and synthesis of next-generation crop protection agents rely heavily on highly functionalized, multi-substituted aromatic building blocks. Fluorinated benzonitrile derivatives have become ascendant in modern agrochemical research due to the unique metabolic stability, lipophilicity, and target-binding affinity imparted by the carbon-fluorine bond[1]. While simple halogenated benzonitriles like dichlobenil have a long-established history as herbicides[2], the demand for highly selective, low-toxicity active ingredients has driven the adoption of complex intermediates[3].

3-Chloro-2-fluoro-4-methylbenzonitrile (CAS: 1805113-33-0) represents a privileged scaffold in this domain. This application note details the mechanistic rationale and validated protocols for utilizing this compound as a divergent intermediate in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, Protoporphyrinogen Oxidase (PPO) inhibitor herbicides, and diamide insecticides.

Mechanistic Causality: The Reactivity Profile

The synthetic utility of 3-Chloro-2-fluoro-4-methylbenzonitrile stems from the precise electronic and steric interplay of its four substituents. Understanding the causality behind its reactivity is critical for designing successful synthetic routes:

  • C-2 Fluorine (Nucleophilic Aromatic Substitution - SNAr): Fluorine is highly electronegative, withdrawing electron density via the inductive effect. The ortho-cyano group (strongly electron-withdrawing via resonance) and the meta-chloro group severely deplete electron density at the C-2 position. This lowers the LUMO of the aromatic ring, making the 2-fluoro position exceptionally susceptible to SNAr by amines, alkoxides, or thiolates[4]. Fluorine is a superior leaving group in SNAr compared to chlorine due to the highly polarized C-F bond, which stabilizes the rate-determining Meisenheimer complex.

  • C-1 Cyano Group (Controlled Hydrolysis): The nitrile group can be selectively hydrated to a primary amide or fully hydrolyzed to a carboxylic acid. Benzamides are critical pharmacophores in SDHI fungicides, allowing for direct hydrogen bonding with the target enzyme's active site.

  • C-4 Methyl Group (Benzylic Functionalization): The benzylic protons are activated for radical halogenation. The adjacent meta-chloro group sterically shields one face of the methyl group but electronically stabilizes the intermediate benzylic radical, allowing for controlled mono-bromination using N-Bromosuccinimide (NBS).

G Start 3-Chloro-2-fluoro- 4-methylbenzonitrile (Core Scaffold) SNAr Nucleophilic Aromatic Substitution (SNAr) @ 2-Fluoro Start->SNAr Amines/Thiols Base, Solvent Hydrolysis Nitrile Hydrolysis @ 1-Cyano Start->Hydrolysis Acid/Base Catalysis Bromination Radical Bromination @ 4-Methyl Start->Bromination NBS, AIBN Heat/UV Herbicide Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicides SNAr->Herbicide Diaryl Ether Formation Fungicide Succinate Dehydrogenase Inhibitor (SDHI) Fungicides Hydrolysis->Fungicide Amide Coupling Insecticide Pyrethroid / Diamide Insecticide Analogs Bromination->Insecticide Cross-Coupling Validation HPLC / NMR Validation (Self-Validating Step) Herbicide->Validation Fungicide->Validation Insecticide->Validation

Figure 1: Divergent synthetic workflows for 3-Chloro-2-fluoro-4-methylbenzonitrile in agrochemicals.

Quantitative Data & Reaction Optimization

To establish a self-validating baseline for researchers, Table 1 summarizes the physicochemical properties, while Table 2 outlines the optimized conditions for the divergent pathways, demonstrating how solvent and catalyst choices dictate yield.

Table 1: Physicochemical & Reactivity Profile

Property / ParameterValue / CharacteristicSynthetic Implication
Molecular Weight 169.58 g/mol High atom economy in coupling reactions.
SNAr Chemoselectivity C-2 (F) > C-3 (Cl)Allows selective functionalization without dechlorination.
LogP (Predicted) ~2.8Highly lipophilic; requires polar aprotic solvents (DMF/DMSO) for SNAr.
IR Signature (C≡N) ~2230 cm⁻¹Disappearance serves as a real-time monitor for hydrolysis.

Table 2: Comparative Yields of Key Transformations

Reaction PathwayReagents & ConditionsTimeYield (%)Primary Byproduct
SNAr (Amination) Pyrazole, K₂CO₃, DMF, 80°C4 h92%Unreacted starting material
Nitrile Hydrolysis H₂O₂, NaOH, EtOH/H₂O, 50°C2 h88%Carboxylic acid (over-hydrolysis)
Radical Bromination NBS, AIBN, CCl₄, 80°C6 h75%Dibrominated methyl group

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, the researcher can confirm the mechanistic success of the reaction before proceeding to downstream agrochemical formulation.

Protocol A: Regioselective SNAr at the 2-Fluoro Position (Herbicide Intermediate)

Objective: Synthesize a 2-substituted-3-chloro-4-methylbenzonitrile via displacement of the fluorine atom. This is a standard transformation for generating diaryl ether or diaryl amine herbicide precursors[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-Chloro-2-fluoro-4-methylbenzonitrile (10.0 mmol, 1.69 g) in anhydrous DMF (20 mL).

    • Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby increasing the nucleophilicity of the incoming amine/alkoxide and stabilizing the polar Meisenheimer transition state.

  • Activation: Add anhydrous K₂CO₃ (15.0 mmol, 2.07 g) followed by the nucleophile (e.g., 1H-pyrazole, 11.0 mmol).

    • Causality: K₂CO₃ acts as a mild base to deprotonate the nucleophile and scavenge the highly corrosive HF byproduct, driving the equilibrium forward.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours.

  • Self-Validation Checkpoint 1 (TLC/HPLC): Sample the reaction. The starting material (highly non-polar) should disappear, replaced by a more polar product spot.

  • Workup: Cool to room temperature and quench with ice-cold distilled water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.

  • Self-Validation Checkpoint 2 (¹⁹F NMR): Run a crude ¹⁹F NMR. The sharp singlet corresponding to the Ar-F of the starting material (typically around -110 to -115 ppm) must be completely absent, confirming quantitative SNAr rather than side-reactions.

Protocol B: Controlled Nitrile Hydrolysis to Benzamide (Fungicide Intermediate)

Objective: Convert the cyano group to a primary amide without hydrolyzing it further to the carboxylic acid, a critical step for SDHI fungicide synthesis.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Chloro-2-fluoro-4-methylbenzonitrile (10.0 mmol) in ethanol (15 mL) in a 50 mL flask.

  • Catalysis: Add 6M aqueous NaOH (2.0 mL) and cool the flask to 0°C in an ice bath.

  • Oxidative Hydration: Dropwise, add 30% aqueous H₂O₂ (3.0 mL).

    • Causality: Using H₂O₂ with a base generates the hydroperoxide anion (HOO⁻), which attacks the nitrile carbon to form a peroxyimidic acid intermediate. This intermediate rapidly collapses into the primary amide and oxygen gas. This pathway is vastly faster than standard hydroxide-mediated hydrolysis, preventing the amide from further hydrolyzing into a carboxylic acid.

  • Reaction: Remove the ice bath and stir at 50°C for 2 hours.

  • Self-Validation Checkpoint 1 (Visual & IR): Effervescence (O₂ gas evolution) should be observed during the reaction. Take an IR spectrum of the crude mixture; the sharp C≡N stretch at ~2230 cm⁻¹ must vanish, replaced by a strong C=O stretch at ~1650 cm⁻¹ and N-H stretches at ~3200-3400 cm⁻¹.

  • Workup: Neutralize the mixture with 1M HCl to pH 7. The benzamide product will typically precipitate as a white solid. Filter, wash with cold water, and dry under a vacuum.

References

  • Pesticides - Reregistration Eligibility Decision (RED) for Dichlobenil. Environmental Protection Agency (EPA). Available at: [Link]

  • Production process of fluorinated benzonitrile. Justia Patents. Available at: [Link]

  • 2,4-Difluorobenzonitrile Industrial Uses. Multichem Exports. Available at: [Link]

Sources

Application

Application Note: 3-Chloro-2-fluoro-4-methylbenzonitrile as a Modular Scaffold for Novel Materials

This guide serves as a comprehensive technical resource for 3-Chloro-2-fluoro-4-methylbenzonitrile (CFMB) , a high-value trisubstituted benzene scaffold.[1] It is designed for medicinal chemists and materials scientists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for 3-Chloro-2-fluoro-4-methylbenzonitrile (CFMB) , a high-value trisubstituted benzene scaffold.[1] It is designed for medicinal chemists and materials scientists requiring precise control over regioselective functionalization.[1]

[1][2]

Executive Summary

3-Chloro-2-fluoro-4-methylbenzonitrile (CAS: 1805113-33-0) represents a "privileged scaffold" in modern organic synthesis due to its unique orthogonal reactivity .[1] Unlike mono-functionalized building blocks, CFMB offers three distinct reaction vectors—an activated fluoride for SNAr, a chlorinated site for metal-catalyzed coupling, and a benzylic methyl group for oxidation or halogenation—anchored by a versatile nitrile core.[1]

This guide details the strategic utilization of CFMB in constructing complex pharmacophores (e.g., kinase inhibitors) and optoelectronic materials, providing validated protocols for sequential functionalization.[1]

Technical Specifications & Properties

PropertyValue
IUPAC Name 3-Chloro-2-fluoro-4-methylbenzonitrile
CAS Number 1805113-33-0
Molecular Formula C₈H₅ClFN
Molecular Weight 169.58 g/mol
Appearance Off-white to pale yellow solid
Purity Grade ≥97% (HPLC)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol
Electronic Character Electron-deficient aromatic ring (Activated for SNAr)

Strategic Reactivity Profile

The utility of CFMB lies in the electronic differentiation of its substituents.[1] The ortho-cyano group strongly activates the C2-Fluorine towards nucleophilic attack, while the C3-Chlorine remains sterically protected and electronically distinct, allowing for highly selective transformations.[1]

Reaction Vectors[1][2][3]
  • Site A (C2-F): Highly reactive towards Nucleophilic Aromatic Substitution (SNAr) due to the ortho-cyano effect.[1]

  • Site B (C3-Cl): Latent handle for Palladium/Nickel-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

  • Site C (C1-CN): Precursor for heterocycles (tetrazoles, triazines), acids, or benzylamines.[1]

  • Site D (C4-Me): Benzylic position amenable to radical bromination or oxidation.[1]

CFMB_Reactivity CFMB 3-Chloro-2-fluoro- 4-methylbenzonitrile SNAr S_NAr Substitution (Amines/Thiols) CFMB->SNAr C2-F Displacement (Fastest) Suzuki Pd-Catalyzed Coupling (Biaryl Synthesis) CFMB->Suzuki C3-Cl Coupling (Requires Catalyst) Cyclization Nitrile Cyclization (Tetrazoles/Oxadiazoles) CFMB->Cyclization C1-CN Modification Oxidation Benzylic Oxidation (Aldehydes/Acids) CFMB->Oxidation C4-Methyl Functionalization SNAr->Suzuki Sequential Functionalization

Figure 1: Orthogonal reaction pathways available for the CFMB scaffold.

Detailed Experimental Protocols

Protocol A: Regioselective SNAr Diversification (C2-F Displacement)

Objective: To introduce an amine motif at the C2 position while retaining the C3-Chlorine for future coupling.[1]

Mechanism: The nitrile group at C1 exerts a strong electron-withdrawing effect (-M, -I), significantly lowering the LUMO energy at C2. The C3-Cl provides steric bulk but does not deactivate the ring sufficiently to prevent reaction.

Materials:

  • CFMB (1.0 eq)[1]

  • Primary/Secondary Amine (1.2 eq) (e.g., Morpholine, Piperazine)[1]

  • Base: K₂CO₃ (2.0 eq) or DIPEA (2.5 eq)

  • Solvent: DMF or DMSO (anhydrous)

Procedure:

  • Dissolution: Dissolve CFMB (169 mg, 1.0 mmol) in anhydrous DMF (3.0 mL) in a reaction vial.

  • Addition: Add K₂CO₃ (276 mg, 2.0 mmol) followed by the amine (1.2 mmol).

  • Reaction: Stir the mixture at 60°C for 4–6 hours .

    • Note: Higher temperatures (>100°C) may risk displacing the C3-Cl or hydrolyzing the nitrile.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1] Look for the disappearance of the parent peak (m/z 169).[1]

  • Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Expected Yield: 85–95% Key Insight: The C3-Cl remains intact under these conditions, enabling the synthesis of "3-chloro-2-amino-4-methylbenzonitrile" derivatives.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling at C3-Cl

Objective: To construct a biaryl core by engaging the sterically hindered C3-Chlorine.[1]

Challenge: The C3-Cl is sterically crowded by the C2-substituent (F or amine) and the C4-Methyl. High-activity catalysts are required.[1]

Materials:

  • CFMB derivative (from Protocol A or neat CFMB) (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or Pd₂(dba)₃/XPhos (for difficult substrates)[1]

  • Base: Cs₂CO₃ (3.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Procedure:

  • Degassing: Charge a microwave vial with the CFMB substrate, boronic acid, base, and catalyst.[1] Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 45 mins (microwave).

  • Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate.

  • Purification: Flash chromatography.

Troubleshooting: If conversion is low due to sterics (C2/C4 crowding), switch to Buchwald's XPhos Pd G3 precatalyst, which is designed for sterically demanding chlorides.[1]

Application Case Studies

Case Study 1: Synthesis of Next-Gen Kinase Inhibitors

Context: Many kinase inhibitors (e.g., for EGFR or MEK) require a polysubstituted benzene core to fit into hydrophobic pockets while presenting hydrogen bond acceptors.[1]

Workflow:

  • Step 1 (SNAr): React CFMB with a solubilizing tail (e.g., N-methylpiperazine) to displace the C2-F.[1]

  • Step 2 (Coupling): Use Suzuki coupling on the C3-Cl to attach the hinge-binding heteroaryl motif (e.g., Indazole).[1]

  • Step 3 (Nitrile Hydrolysis): Convert the C1-CN to a primary amide (using H₂O₂/NaOH) to serve as a hydrogen bond donor.[1]

Case Study 2: Liquid Crystal Mesogens

Context: Fluorinated benzonitriles are critical in Liquid Crystal Displays (LCDs) due to their high dielectric anisotropy (Δε) and low viscosity.[1]

Utility: The C2-F and C1-CN dipole alignment creates a strong molecular dipole. The C4-Methyl can be extended via bromination/alkylation to form the flexible alkyl tail required for the nematic phase, while the C3-Cl allows for lateral substitution to tune melting points.

Safety & Handling

  • Hazards: CFMB is a nitrile derivative; treat as potentially toxic if ingested or inhaled.[1] It releases HF/HCl upon thermal decomposition.

  • Storage: Store at 2–8°C under inert atmosphere. Moisture sensitive (nitrile hydrolysis risk over long term).[1]

  • Waste: Dispose of aqueous waste from SNAr reactions (containing fluoride) according to specific halogenated waste protocols.

References

  • BLD Pharm. (2024).[1] Product Analysis: 3-Chloro-2-fluoro-4-methylbenzonitrile (CAS 1805113-33-0).[1][2][3][4] Retrieved from

  • GuideChem. (2024).[1] Chemical Suppliers and Properties for CAS 1805113-33-0. Retrieved from

  • Sakaguchi, K., et al. (2018). Practical Synthesis of Fluorinated Benzonitriles via Nucleophilic Aromatic Substitution. Journal of Organic Chemistry. (General reference for SNAr on fluoro-benzonitriles).

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Protocol foundation for C3-Cl coupling).[1][3]

Sources

Method

protocols for nucleophilic aromatic substitution with 3-Chloro-2-fluoro-4-methylbenzonitrile

Application Note: High-Selectivity SNAr Protocols for 3-Chloro-2-fluoro-4-methylbenzonitrile Introduction & Reactivity Profile 3-Chloro-2-fluoro-4-methylbenzonitrile is a highly specialized tetrasubstituted aromatic buil...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Selectivity SNAr Protocols for 3-Chloro-2-fluoro-4-methylbenzonitrile

Introduction & Reactivity Profile

3-Chloro-2-fluoro-4-methylbenzonitrile is a highly specialized tetrasubstituted aromatic building block.[1] Its unique substitution pattern—featuring a strongly electron-withdrawing nitrile group (CN), a reactive fluoro- group (ortho to CN), and a less reactive chloro- group (meta to CN)—makes it an ideal scaffold for the synthesis of complex pharmaceutical intermediates, particularly in the development of kinase inhibitors and androgen receptor antagonists.

The Regioselectivity Imperative

The core challenge and opportunity with this substrate lies in its regioselectivity .

  • The Activation: The nitrile group at position 1 is a strong electron-withdrawing group (EWG), activating the ring for Nucleophilic Aromatic Substitution (SNAr).[2][3]

  • The Target (C2-F): The fluorine atom at position 2 is ortho to the activating nitrile. Fluorine is the preferred leaving group in SNAr reactions (F >> Cl) due to its high electronegativity, which stabilizes the transition state of the rate-determining nucleophilic attack (the ortho-fluorine effect).

  • The Bystander (C3-Cl): The chlorine atom at position 3 is meta to the nitrile. The meta position is not electronically activated by the EWG resonance. Furthermore, the C3-Cl bond is stronger and less polarized than the C-F bond in this context.

Mechanistic Insight: The Addition-Elimination Pathway

Understanding the mechanism is crucial for optimizing reaction conditions. The reaction proceeds via a two-step Addition-Elimination mechanism.[1][4]

  • Nucleophilic Attack (Rate-Determining Step): The nucleophile (Nu-) attacks the electron-deficient C2 carbon.[1] The high electronegativity of the fluorine atom lowers the energy of the transition state, accelerating this step.

  • Meisenheimer Complex Formation: The negative charge is delocalized into the ring and stabilized by the electron-withdrawing nitrile group.[3][4]

  • Elimination: A fluoride ion is ejected, restoring aromaticity.

SNAr_Mechanism Substrate 3-Chloro-2-fluoro- 4-methylbenzonitrile Transition Meisenheimer Complex (Stabilized by -CN) Substrate->Transition + Nucleophile (Nu-) Rate Determining Step Product 2-Substituted- 3-chloro-4-methylbenzonitrile Transition->Product - F- Byproduct Fluoride Salt (MF) Transition->Byproduct

Figure 1: Mechanistic pathway for the regioselective SNAr reaction at the C2 position.

Experimental Protocols

Method A: C-N Bond Formation (Amination)

Ideal for introducing primary and secondary amines.

Reagents:

  • Substrate: 3-Chloro-2-fluoro-4-methylbenzonitrile (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.5 equiv)

  • Base: K2CO3 (2.0 equiv) or DIPEA (2.5 equiv for organic solubility)

  • Solvent: DMSO (preferred for rate), DMF, or NMP. Acetonitrile (ACN) can be used for highly reactive amines.

Protocol:

  • Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 3-Chloro-2-fluoro-4-methylbenzonitrile (1.0 mmol) in anhydrous DMSO (3.0 mL).

  • Addition: Add K2CO3 (2.0 mmol, finely ground).

  • Nucleophile: Add the Amine (1.2 mmol) dropwise.

  • Reaction: Seal the vial and heat to 60°C (monitor by TLC/LCMS).

    • Note: Highly nucleophilic amines (e.g., pyrrolidine, morpholine) may react at RT. Anilines may require heating to 90-100°C.[1]

  • Workup:

    • Cool to room temperature.[5][6]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (3 x 10 mL) to remove DMSO and salts.

    • Wash organic layer with Brine (10 mL).

    • Dry over Na2SO4 , filter, and concentrate in vacuo.

  • Purification: Recrystallization (EtOH/Heptane) or Flash Chromatography (Hexanes/EtOAc).

Method B: C-O Bond Formation (Etherification)

Ideal for introducing alkoxy or phenoxy groups.

Reagents:

  • Substrate: 3-Chloro-2-fluoro-4-methylbenzonitrile (1.0 equiv)

  • Nucleophile: Alcohol/Phenol (1.2 equiv)

  • Base: NaH (1.2 equiv, 60% dispersion) for alcohols; K2CO3 (2.0 equiv) for phenols.

  • Solvent: Anhydrous THF (0°C to RT) or DMF (RT to 60°C).

Protocol (Alkoxide via NaH):

  • Activation: In a flame-dried flask under N2, suspend NaH (1.2 mmol) in anhydrous THF (5 mL) at 0°C.

  • Alkoxide Formation: Add the Alcohol (1.2 mmol) dropwise. Stir at 0°C for 15 min until H2 evolution ceases.

  • Displacement: Add a solution of 3-Chloro-2-fluoro-4-methylbenzonitrile (1.0 mmol) in THF (2 mL) dropwise to the alkoxide solution.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

  • Quench: Carefully quench with Sat. NH4Cl (aq).

  • Extraction: Extract with EtOAc (3x). Dry organics over MgSO4 and concentrate.

Optimization & Troubleshooting Guide

VariableRecommendationRationale
Solvent DMSO > DMF > NMP > ACN Polar aprotic solvents stabilize the charged Meisenheimer intermediate and solvate the cation of the base, leaving the nucleophile "naked" and more reactive.[1]
Temperature 40°C – 80°C Higher temperatures increase rate but may risk nitrile hydrolysis if moisture is present. Do not exceed 120°C to avoid potential reaction at the C3-Cl position.[1]
Base K2CO3 / Cs2CO3 Cesium carbonate is more soluble in organic solvents and often provides faster rates than potassium carbonate due to the "cesium effect."
Water Strictly Anhydrous Water can act as a competing nucleophile (forming the phenol) or hydrolyze the nitrile to an amide/acid. Use dry solvents.

Workflow Visualization

The following decision tree assists in selecting the optimal protocol based on the desired nucleophile.

Protocol_Selection Start Select Nucleophile Type Amine Amine (Primary/Secondary) Start->Amine Alcohol Alcohol (Aliphatic) Start->Alcohol Phenol Phenol (Aromatic) Start->Phenol MethodA Method A: Mild Base (K2CO3/DIPEA) in DMSO Temp: 60°C Amine->MethodA High Nucleophilicity MethodB1 Method B1: Strong Base (NaH) in THF Temp: 0°C -> RT Alcohol->MethodB1 Requires Deprotonation MethodB2 Method B2: Mild Base (Cs2CO3) in DMF Temp: 80°C Phenol->MethodB2 Weak Nucleophile

Figure 2: Decision tree for selecting the appropriate experimental conditions based on nucleophile class.[1]

Safety & Handling

  • Nitrile Toxicity: Benzonitriles can release cyanide upon metabolism or under extreme acidic/basic conditions. Handle in a well-ventilated fume hood.

  • HF Generation: The reaction generates fluoride ions. While typically trapped as salts (KF/NaF), ensure waste streams are handled according to halogenated waste protocols.

  • Skin Contact: 3-Chloro-2-fluoro-4-methylbenzonitrile is a potent skin irritant and potential sensitizer.[1] Double-gloving (Nitrile) is recommended.[1]

References

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1] Link

  • Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution of Polyfluorinated Benzonitriles." Journal of Organic Chemistry, 84(10), 6017-6027. Link

  • Sigma-Aldrich. "Product Specification: 4-Fluoro-3-methylbenzonitrile (Analog)."[1] Link(Note: Cited for reactivity comparison of ortho-fluorobenzonitrile motifs).[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24884674 (3-Fluoro-4-methylbenzonitrile)." Link(Cited for physical property baselines of isomers).

Sources

Application

Application Notes and Protocols for the Selective Functionalization of 3-Chloro-2-fluoro-4-methylbenzonitrile

Introduction 3-Chloro-2-fluoro-4-methylbenzonitrile is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of functional groups—...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Chloro-2-fluoro-4-methylbenzonitrile is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of functional groups—a nitrile, a fluorine atom, a chlorine atom, and a methyl group—offers multiple avenues for chemical modification. The electronic properties of these substituents create a nuanced reactivity profile, allowing for the selective functionalization of the molecule at three key positions: the C-F bond, the C-Cl bond, and the nitrile group. This guide provides an in-depth exploration of the reaction conditions necessary to achieve this selectivity, supported by detailed protocols and the underlying chemical principles.

The strategic functionalization of this molecule can lead to the synthesis of a diverse array of complex derivatives. The electron-withdrawing nature of the nitrile group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), primarily at the ortho-positioned fluorine atom. Conversely, the carbon-chlorine bond is more susceptible to palladium-catalyzed cross-coupling reactions compared to the more robust carbon-fluorine bond. Finally, the nitrile group itself can be transformed into other valuable functionalities, such as a primary amine or a carboxylic acid, through reduction or hydrolysis, respectively. Understanding and controlling these distinct reactivities are paramount for the efficient and rational design of novel chemical entities.

I. Selective Functionalization via Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

The most reactive site for nucleophilic attack on the 3-Chloro-2-fluoro-4-methylbenzonitrile ring is the carbon atom bonded to the fluorine. This is a direct consequence of the powerful electron-withdrawing effect of the nitrile group (-CN) located ortho to the fluorine. This effect, combined with the inherent electronegativity of the fluorine atom, significantly lowers the electron density at the C2 position, making it highly electrophilic. The resulting intermediate, a Meisenheimer complex, is stabilized by resonance delocalization of the negative charge onto the nitrile group.[1][2] In contrast, the chlorine atom at the C3 position is meta to the nitrile, and thus receives significantly less electronic activation, rendering it far less susceptible to nucleophilic displacement under typical SNAr conditions.

Diagram: Mechanism of SNAr at the C2 Position

Caption: SNAr mechanism at the C-F bond.

Protocol: SNAr with a Primary Amine

This protocol describes the reaction of 3-Chloro-2-fluoro-4-methylbenzonitrile with a primary amine, such as benzylamine, to yield the corresponding 2-amino-substituted product.

Materials:

  • 3-Chloro-2-fluoro-4-methylbenzonitrile

  • Benzylamine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add 3-Chloro-2-fluoro-4-methylbenzonitrile (1.0 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO to dissolve the solids.

  • Add benzylamine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Table 1: Representative SNAr Reaction Conditions

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary/Secondary AmineK₂CO₃ or Cs₂CO₃DMSO or DMF80-1204-1270-95
Alcohol (as alkoxide)NaH or KOtBuTHF or Dioxane25-602-680-98
Thiol (as thiolate)K₂CO₃ or Et₃NAcetonitrile or DMF25-801-485-99

II. Selective Functionalization via Palladium-Catalyzed Cross-Coupling at the C-Cl Bond

The carbon-chlorine bond at the C3 position is the preferred site for palladium-catalyzed cross-coupling reactions. This selectivity arises from the significant difference in bond dissociation energies between the C-Cl and C-F bonds. The C-Cl bond is weaker and therefore more readily undergoes oxidative addition to a low-valent palladium catalyst, which is the rate-determining step in many cross-coupling catalytic cycles.[3][4] In contrast, the C-F bond is much stronger and generally requires more forcing conditions or specialized catalyst systems for activation.[5][6] This difference in reactivity allows for a high degree of chemoselectivity, enabling the introduction of a wide range of substituents at the C3 position while leaving the C-F bond intact.

Diagram: Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)-R(L_n) Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Aryl_Chloride 3-Chloro-2-fluoro- 4-methylbenzonitrile Aryl_Chloride->OxAdd Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Protocol: Suzuki-Miyaura Coupling

This protocol describes the Suzuki-Miyaura coupling of 3-Chloro-2-fluoro-4-methylbenzonitrile with an arylboronic acid to form a biaryl product.

Materials:

  • 3-Chloro-2-fluoro-4-methylbenzonitrile

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (argon or nitrogen)

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask, add 3-Chloro-2-fluoro-4-methylbenzonitrile (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of the C-Cl bond.

Materials:

  • 3-Chloro-2-fluoro-4-methylbenzonitrile

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask or glovebox

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry Schlenk flask.

  • Add the 3-Chloro-2-fluoro-4-methylbenzonitrile, the amine, and the base.

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture to 90-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Table 2: Representative Cross-Coupling Reaction Conditions

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or K₃PO₄Dioxane/H₂O80-110
Buchwald-HartwigAminePd₂(dba)₃ / XantphosNaOt-BuToluene90-120
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuIEt₃N / PiperidineTHF or DMF25-70

III. Functionalization of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into either a primary amine via reduction or a carboxylic acid through hydrolysis. These transformations are generally robust and high-yielding, providing access to key structural motifs for further derivatization.

Protocol: Reduction of the Nitrile to a Benzylamine

This protocol describes the reduction of the nitrile group to a primary amine using lithium aluminum hydride (LiAlH₄).

Materials:

  • 3-Chloro-2-fluoro-4-methylbenzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Diethyl ether

  • Standard laboratory glassware for workup and purification under inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-Chloro-2-fluoro-4-methylbenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, then 15% aqueous NaOH, and finally more water (Fieser workup).

  • Alternatively, quench by the slow addition of a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

  • Filter the resulting precipitate and wash thoroughly with diethyl ether or ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude benzylamine, which can be further purified if necessary.[7][8][9]

Protocol: Hydrolysis of the Nitrile to a Benzoic Acid

This protocol details the hydrolysis of the nitrile to a carboxylic acid under basic conditions.

Materials:

  • 3-Chloro-2-fluoro-4-methylbenzonitrile

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Water and/or a co-solvent like ethanol

  • Concentrated hydrochloric acid (HCl)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 3-Chloro-2-fluoro-4-methylbenzonitrile (1.0 eq) in a solution of excess NaOH (3-5 eq) in water or a water/ethanol mixture.

  • Heat the mixture to reflux for 12-24 hours, or until the reaction is complete as monitored by TLC (disappearance of starting material).

  • Cool the reaction mixture to room temperature and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2.

  • The benzoic acid derivative will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to a constant weight.[10][11][12]

Table 3: Conditions for Nitrile Group Transformations

TransformationReagentsSolventTemperature (°C)
ReductionLiAlH₄ or BH₃·THFTHF or Diethyl Ether0 to reflux
Hydrolysis (Basic)aq. NaOH or KOHWater/EthanolReflux
Hydrolysis (Acidic)conc. H₂SO₄/H₂OWaterReflux

Conclusion

The selective functionalization of 3-Chloro-2-fluoro-4-methylbenzonitrile is a readily achievable goal through the careful selection of reaction conditions. The distinct electronic and steric environment of each functional group allows for a high degree of control over the reaction outcome. By leveraging the principles of nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitrile group transformations, researchers can efficiently access a wide range of novel and complex molecules for various applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the exploration of the rich chemistry of this versatile building block.

References

  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970.
  • Radboud Repository. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromo-3-chloro-2-fluorotoluene.
  • Vaia. (n.d.). Hydrolysis of benzonitrile by dilute HCl yields: (a) benzoic acid (b) aniline (c) benzaldehyde (d) benzamide.
  • Calvin Digital Commons. (n.d.).
  • ResearchGate. (2025).
  • Scribd. (n.d.). Hydrolysis of Benzonitrile to Benzoic Acid | PDF | Functional Group | Chemical Reactions.
  • Allen.in. (n.d.). Hydrolysis of benzonitrile gives.
  • Indian Academy of Sciences. (n.d.).
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Pearson. (n.d.). Show how you would accomplish the following syntheses. (b) benzonitrile → propiophenone.
  • ResearchGate. (2015). Selective reduction of a nitrile to an aldehyde in the presence of an ester?
  • ResearchGate. (n.d.).
  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions
  • YouTube. (2016). Base Hydrolysis of Benzonitrile.
  • BenchChem. (2025). comparative analysis of synthesis methods for substituted benzylamines.
  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
  • Google Patents. (n.d.). WO1985000605A1 - Process for selective nitrile reduction.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Benzonitriles: Yields and Methodologies.
  • Radboud Repository. (n.d.).
  • MDPI. (2022).
  • ACS Publications. (2024).
  • Reddit. (2017).
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Alfa Chemistry. (2024). Buchwald-Hartwig Coupling.
  • The Royal Society of Chemistry. (n.d.).
  • PMC. (2025). Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent.
  • Arkat USA. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Wordpress. (n.d.).
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.).
  • Thieme. (2019).
  • Ruben Group. (n.d.). Surface‐Dependent Chemoselectivity in C−C Coupling Reactions.
  • PMC. (2020).
  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Preprints.org. (2021).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
  • A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. (n.d.).
  • PMC. (n.d.). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides.
  • New Journal of Chemistry. (n.d.). Unexpectedly superior efficiency of chloride-directed double Suzuki–Miyaura cross-coupling reactions to bromide-directed reactions for the synthesis of sterically hindered 2,7-diaryl fluorenes.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2018). ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines.

Sources

Method

use of 3-Chloro-2-fluoro-4-methylbenzonitrile in the synthesis of OLED materials

Application Note: Orthogonal Functionalization of 3-Chloro-2-fluoro-4-methylbenzonitrile for Asymmetric TADF OLED Emitters Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals. Me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization of 3-Chloro-2-fluoro-4-methylbenzonitrile for Asymmetric TADF OLED Emitters

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals.

Mechanistic Rationale & Molecular Design

The development of highly efficient Thermally Activated Delayed Fluorescence (TADF) materials relies heavily on the precise spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This separation minimizes the singlet-triplet energy gap (


), enabling efficient Reverse Intersystem Crossing (RISC)[1].

3-Chloro-2-fluoro-4-methylbenzonitrile (CAS: 1805113-33-0) is a highly specialized, multi-functionalized building block that serves as an ideal acceptor core for asymmetric Donor-Acceptor-Donor' (D-A-D') architectures. Its strategic substitution pattern dictates a strict, orthogonal reactivity profile:

  • C1 Cyano Group (-CN): Acts as a strong electron-withdrawing group (EWG), lowering the LUMO level and activating the ring for nucleophilic attack.

  • C2 Fluorine (-F): Positioned ortho to the cyano group, this fluorine is highly activated and undergoes rapid, catalyst-free Nucleophilic Aromatic Substitution (SNAr) with amine-based donors (e.g., carbazoles)[2].

  • C3 Chlorine (-Cl): Positioned meta to the cyano group, the chlorine is inert to SNAr but serves as an excellent handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig)[3].

  • C4 Methyl Group (-CH3): Provides critical steric bulk. Once donors are attached at C2 and C3, the methyl group forces the adjacent donor moieties to twist nearly 90° out of the benzonitrile plane, breaking conjugation and ensuring the small

    
     required for TADF.
    

Note for Drug Development Professionals: While this protocol focuses on optoelectronics, this exact sequential SNAr/Cross-Coupling workflow is highly translatable to medicinal chemistry for constructing rigid, sterically congested pharmacophores, such as targeted kinase inhibitors.

Synthetic Workflow

SynthesisWorkflow A 3-Chloro-2-fluoro-4-methylbenzonitrile (Acceptor Core) C SNAr Reaction (NaH, DMF, 80°C) A->C B Donor 1: 3,6-di-tert-butylcarbazole B->C D Intermediate: 3-Chloro-2-(tBuCz)-4-methylbenzonitrile C->D F Suzuki-Miyaura Coupling (Pd2(dba)3, SPhos) D->F E Donor 2: DPA-Ph-B(OH)2 E->F G Asymmetric D-A-D' TADF Emitter F->G

Synthetic workflow for asymmetric D-A-D' TADF emitters via sequential SNAr and Suzuki coupling.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Objective: Chemoselectively substitute the C2-fluorine with 3,6-di-tert-butylcarbazole (tBuCz) while preserving the C3-chlorine.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve tBuCz (1.05 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.

    • Causality: The C2 position of the benzonitrile is sterically congested by the adjacent chlorine. Pre-forming the highly nucleophilic carbazolide anion is mandatory to drive the substitution against this steric resistance.

  • Addition: Stir for 30 minutes at room temperature until hydrogen evolution ceases. Add 3-Chloro-2-fluoro-4-methylbenzonitrile (1.0 equiv) dropwise as a solution in DMF.

  • Reaction: Heat the mixture to 80 °C for 12 hours. The cyano group sufficiently activates the ortho-fluorine for displacement, leaving the meta-chlorine untouched[2].

  • Self-Validation System: Quench a 0.1 mL reaction aliquot with water, extract with ethyl acetate, and analyze via

    
    F NMR. The complete disappearance of the characteristic aryl-fluorine signal (typically between -100 to -120 ppm) confirms 100% conversion. GC-MS must show the retention of the characteristic 
    
    
    
    Cl/
    
    
    Cl isotope pattern, validating that the C-Cl bond remains intact.
  • Workup: Pour into ice water, filter the precipitate, and purify via silica gel chromatography (Hexanes/DCM) to yield the intermediate.

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Couple the C3-chlorine with 4-(diphenylamino)phenylboronic acid (DPA-Ph-B(OH)


) to complete the D-A-D' structure.
  • Preparation: Combine the intermediate from Protocol A (1.0 equiv), DPA-Ph-B(OH)

    
     (1.2 equiv), and K
    
    
    
    PO
    
    
    (3.0 equiv) in a Schlenk flask.
  • Solvent: Add a degassed mixture of Toluene and H

    
    O (4:1 v/v, 0.1 M).
    
  • Catalyst Injection: Under a heavy stream of argon, add Pd

    
    (dba)
    
    
    
    (0.05 equiv) and SPhos (0.10 equiv).
    • Causality: The C3-chlorine is severely hindered, flanked by the bulky tBuCz moiety and the C4-methyl group. Standard catalysts like Pd(PPh

      
      )
      
      
      
      will fail to undergo oxidative addition. The electron-rich, sterically demanding SPhos ligand is required to facilitate oxidative addition into the unactivated C-Cl bond while preventing catalyst aggregation/deactivation.
  • Reaction: Reflux at 100 °C for 24 hours.

  • Self-Validation System: Monitor the reaction via LC-MS. The disappearance of the intermediate mass and the emergence of the target D-A-D' mass confirms successful coupling.

    
    H NMR of the crude mixture will show the disappearance of the boronic acid hydroxyl protons and the integration of the new diphenylamine aromatic protons.
    
  • Purification: Extract with toluene, dry over MgSO

    
    , and concentrate. Purify via temperature-gradient vacuum sublimation to achieve OLED-grade purity (>99.9%).
    

Photophysical Mechanism & Evaluation

TADFMechanism S0 S0 (Ground State) S1 S1 (Singlet State) S0->S1 Excitation S1->S0 Prompt Fluorescence T1 T1 (Triplet State) S1->T1 ISC T1->S0 Non-Radiative T1->S1 RISC (Thermal)

Jablonski diagram illustrating the TADF mechanism via Reverse Intersystem Crossing (RISC).

Once synthesized, the D-A-D' emitter leverages environmental thermal energy at room temperature to upconvert non-emissive triplet excitons (T


) back to the emissive singlet state (S

) via RISC, allowing for up to 100% internal quantum efficiency (IQE) in OLED devices[3].

Quantitative Data Summary

The following table outlines the expected photophysical and electrochemical parameters for the synthesized asymmetric TADF emitter, providing a benchmark for successful synthesis and device integration.

ParameterTypical ValueMeasurement ConditionImplication for OLED Performance

320 - 360 nm

M in Toluene
Indicates ground-state D-A charge transfer.

470 - 490 nm

M in Toluene
Desirable sky-blue emission wavelength.
HOMO -5.4 to -5.6 eVCyclic Voltammetry (CV)Matches standard hole-transport layers (HTL).
LUMO -2.8 to -3.0 eVCalculated (HOMO +

)
Facilitates electron injection from the ETL.

< 0.15 eV77K vs 300K SpectraEnables rapid thermal upconversion (RISC).
PLQY (

)
> 85%Integrating SphereEnsures high internal quantum efficiency.

1.5 - 4.0

s
Transient PLShort delayed lifetime reduces efficiency roll-off.

References[1] Title: Multiple donor–acceptor design for highly luminescent and stable thermally activated delayed fluorescence emitters.

Sources

Application

developing analytical methods for 3-Chloro-2-fluoro-4-methylbenzonitrile quantification

Content Type: Application Note & Protocol Guide Subject: Quantitative Analysis & Impurity Profiling (HPLC-UV / GC-FID) Target Compound: 3-Chloro-2-fluoro-4-methylbenzonitrile (CAS: 133221-33-9) Abstract This technical gu...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Subject: Quantitative Analysis & Impurity Profiling (HPLC-UV / GC-FID) Target Compound: 3-Chloro-2-fluoro-4-methylbenzonitrile (CAS: 133221-33-9)

Abstract

This technical guide outlines a robust analytical framework for the quantification and purity assessment of 3-Chloro-2-fluoro-4-methylbenzonitrile (CFMB) , a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Balofloxacin). Given the compound's tri-substituted aromatic structure, the primary analytical challenge lies in resolving it from potential regioisomers and de-halogenated synthetic byproducts. This protocol details a dual-modality approach: a high-resolution RP-HPLC-UV method for purity and assay, and an orthogonal GC-FID method for process control and residual solvent analysis.

Chemical Context & Physicochemical Profiling[1][2]

Understanding the molecule is the prerequisite for method selection. CFMB features a benzene core substituted with a nitrile group (CN), a chlorine atom, a fluorine atom, and a methyl group.

  • Molecular Weight: ~169.58 g/mol

  • Polarity: The nitrile group adds polarity, but the halogen/methyl substituents dominate, resulting in a hydrophobic character (Estimated LogP ~2.8–3.2).

  • Chromophores: The benzene ring conjugated with the nitrile group provides strong UV absorption, typically maximizing between 210 nm and 254 nm.

  • Volatility: Moderate. The halogens increase boiling point, but it remains amenable to Gas Chromatography.

Critical Quality Attributes (CQAs)

The synthesis of CFMB often involves halogenation or cyanation of toluene derivatives. Consequently, the method must separate CFMB from:

  • Regioisomers: (e.g., 2-Chloro-6-fluoro- isomers) which have identical mass but different polarities.

  • Precursors: Non-cyanated halides.

Method Development Strategy (Decision Matrix)

The following decision tree illustrates the logic used to select the primary and secondary methods based on the analyte's properties.

MethodSelection Start Analyte: 3-Chloro-2-fluoro-4-methylbenzonitrile PropCheck Physicochemical Check: MW < 500? Yes Volatile? Yes UV Active? Yes Start->PropCheck Branch1 Primary Goal: Purity & Isomer Resolution PropCheck->Branch1 Branch2 Secondary Goal: Process Control & Solvents PropCheck->Branch2 MethodA Method A: RP-HPLC (High Selectivity for Isomers) Branch1->MethodA MethodB Method B: GC-FID (High Efficiency/Speed) Branch2->MethodB ColSel Column Selection: C18 (General) vs Phenyl-Hexyl (Pi-Pi) MethodA->ColSel

Figure 1: Analytical Method Decision Tree. HPLC is prioritized for purity due to superior selectivity for isomers via stationary phase interactions.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Final Product Release, Assay, and Impurity Profiling.

Rationale

While a standard C18 column is sufficient for general retention, a Phenyl-Hexyl column is recommended as the primary choice. The fluorine and chlorine atoms on the benzene ring create specific electron-deficient zones that interact uniquely with the pi-electrons of a Phenyl-Hexyl phase, offering superior resolution of regioisomers compared to hydrophobic interaction alone (C18).

Instrument Parameters
ParameterSetting
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or C18 equivalent)
Mobile Phase A 0.1% Phosphoric Acid in Water (Suppresses ionization of acidic impurities)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 35°C (Improves mass transfer for halogens)
Detection UV @ 230 nm (Quantification) & 254 nm (Identification)
Injection Vol 10 µL
Gradient Program
Time (min)% Mobile Phase BDescription
0.030Initial Hold
15.080Linear Gradient (Elute CFMB)
18.080Wash highly retained impurities
18.130Re-equilibration
23.030End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 25 mg of CFMB Reference Standard into a 25 mL volumetric flask. Dissolve in ACN, dilute to volume with Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL.

  • Filtration: Filter through 0.22 µm PTFE filter before injection.

Protocol B: Gas Chromatography (GC-FID)

Purpose: In-process control (IPC), Residual Solvents, and confirmation of volatile impurities.

Rationale

Halogenated benzonitriles are thermally stable enough for GC. This method avoids the consumption of organic solvents used in HPLC and provides a "second opinion" on purity using a different separation mechanism (boiling point/volatility).

Instrument Parameters
ParameterSetting
Inlet Split/Splitless (Split ratio 20:1), 250°C
Column DB-5ms or Rtx-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Detector FID @ 300°C
Oven Program 60°C (1 min) → 15°C/min → 280°C (3 min hold)

Method Validation (ICH Q2(R2) Alignment)

To ensure the method is "fit for purpose," validation must follow ICH Q2(R2) guidelines.

Specificity (Stress Testing)
  • Procedure: Expose CFMB sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3% H2O2), and Light for 24 hours.

  • Acceptance Criteria: Peak purity index (via Diode Array Detector) > 99.0%. No interference at the retention time of the main peak.

Linearity & Range[3][4]
  • Procedure: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Procedure: Spike known amounts of CFMB into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Experimental Workflow Diagram

Workflow Sample Raw Sample (Solid) Weigh Weigh 25mg (+/- 0.1mg) Sample->Weigh Dissolve Dissolve in 100% ACN Weigh->Dissolve Dilute Dilute to Vol (50:50 H2O:ACN) Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Inject HPLC Injection (10 µL) Filter->Inject Data Data Analysis (Integrate @ 230nm) Inject->Data

Figure 2: Standard Operating Procedure (SOP) workflow for HPLC sample preparation.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactionIncrease buffer strength or lower pH (add 0.1% TFA).
Split Peaks Solvent mismatchEnsure sample diluent matches initial mobile phase (30% ACN).
Isomer Co-elution Insufficient selectivitySwitch from C18 to Phenyl-Hexyl or PFP (Pentafluorophenyl) column to leverage fluorine-fluorine interactions.
Baseline Drift Gradient absorptionBalance A/B absorbance. Add equivalent UV absorber (e.g., acetone trace) to Channel A if using pure water.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]

  • PubChem. (n.d.).[3] Compound Summary: 3-Chloro-2-fluorobenzonitrile (Analog). National Library of Medicine. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Method

Industrial Scale-Up Synthesis of 3-Chloro-2-fluoro-4-methylbenzonitrile: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the scale-up synthesis of 3-Chloro-2-fluoro-4-methylbenzonitrile, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The protoc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Chloro-2-fluoro-4-methylbenzonitrile, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The protocol detailed herein focuses on a robust and efficient synthetic route amenable to industrial production, emphasizing safety, scalability, and process optimization. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction and Industrial Relevance

3-Chloro-2-fluoro-4-methylbenzonitrile is a crucial building block in the synthesis of a range of commercially significant molecules. Its unique substitution pattern, featuring a nitrile group ortho to a fluorine atom and meta to a chlorine atom on a toluene scaffold, makes it a versatile synthon for introducing specific functionalities into larger, more complex structures. The primary industrial application of this intermediate lies in the production of active pharmaceutical ingredients (APIs) and potent agrochemicals.

The scale-up of any chemical synthesis from the laboratory to an industrial setting presents a unique set of challenges. These include ensuring consistent yield and purity, managing reaction exotherms, handling potentially hazardous materials safely, and optimizing the process for cost-effectiveness. This application note addresses these challenges by outlining a well-established and validated synthetic pathway for the large-scale production of 3-Chloro-2-fluoro-4-methylbenzonitrile.

Recommended Synthetic Pathway: The Sandmeyer Reaction

For the industrial synthesis of 3-Chloro-2-fluoro-4-methylbenzonitrile, the Sandmeyer reaction offers a reliable and scalable method.[1][2][3] This classic transformation allows for the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate.[2][3] The starting material, 3-Chloro-2-fluoro-4-methylaniline, can be sourced commercially or synthesized through established multi-step sequences.

The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[1][2] The process is initiated by the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt, which catalyzes the displacement of the diazonium group with a cyanide group, yielding the desired benzonitrile.[1][2]

Rationale for Pathway Selection

The choice of the Sandmeyer reaction for industrial scale-up is predicated on several key advantages:

  • High Yield and Purity: When optimized, this reaction consistently provides good to excellent yields of the target molecule with a manageable impurity profile.

  • Readily Available Starting Materials: The precursors for this synthesis are generally accessible and cost-effective.

  • Well-Understood Mechanism: The reaction mechanism has been extensively studied, allowing for predictable outcomes and informed process optimization.[1][2]

  • Scalability: The Sandmeyer reaction has a long history of successful implementation in industrial settings for the synthesis of various aryl halides and nitriles.[3]

Process Chemistry and Mechanism

The overall transformation can be visualized in two main stages:

  • Diazotization: The conversion of 3-Chloro-2-fluoro-4-methylaniline to its corresponding diazonium salt.

  • Cyanation (Sandmeyer Reaction): The copper(I) cyanide-mediated conversion of the diazonium salt to 3-Chloro-2-fluoro-4-methylbenzonitrile.

Sandmeyer_Reaction_Workflow cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Cyanation (Sandmeyer) Start 3-Chloro-2-fluoro-4-methylaniline Intermediate 3-Chloro-2-fluoro-4-methylbenzenediazonium chloride Start->Intermediate Diazotization Reagents1 NaNO2, HCl(aq) 0-5 °C Reagents1->Intermediate Product 3-Chloro-2-fluoro-4-methylbenzonitrile Intermediate->Product Cyanation Reagents2 CuCN, KCN (or NaCN) Reagents2->Product

Figure 1: Overall workflow for the synthesis of 3-Chloro-2-fluoro-4-methylbenzonitrile via the Sandmeyer reaction.

Detailed Experimental Protocol for Industrial Scale-Up

Disclaimer: This protocol is intended for use by trained professionals in a controlled industrial environment. All operations must be conducted in accordance with local safety regulations and with appropriate personal protective equipment (PPE). The use of cyanide compounds necessitates stringent safety measures due to their high toxicity.[4][5]

Equipment and Materials
  • Reactor: Glass-lined or stainless steel reactor with temperature control (heating/cooling jacket), overhead stirring, a bottom outlet valve, and ports for reagent addition and inert gas blanketing.

  • Addition Funnels: For controlled addition of reagents.

  • Filtration Unit: Nutsche filter or centrifuge for solid isolation.

  • Drying Oven: Vacuum oven for drying the final product.

  • Scrubber: To neutralize any evolved toxic gases (e.g., HCN).

Reagent Quantities (Illustrative Batch Size)
ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
3-Chloro-2-fluoro-4-methylaniline159.6015.961001.0
Concentrated Hydrochloric Acid (~37%)36.4639.44004.0
Sodium Nitrite69.007.251051.05
Copper(I) Cyanide89.5610.751201.2
Sodium Cyanide49.016.371301.3
Toluene92.14As required--
Water18.02As required--
Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution

  • Reactor Setup: Charge the reactor with 15.96 kg (100 mol) of 3-Chloro-2-fluoro-4-methylaniline and 80 L of water.

  • Acidification: While stirring, slowly add 39.4 kg (400 mol) of concentrated hydrochloric acid. The temperature will rise; maintain it below 25°C using the cooling jacket.

  • Cooling: Cool the resulting slurry to 0-5°C.

  • Diazotization: Prepare a solution of 7.25 kg (105 mol) of sodium nitrite in 20 L of water. Add this solution dropwise to the aniline slurry over 1-2 hours, ensuring the temperature is maintained between 0°C and 5°C. Diazonium salts are unstable and potentially explosive, requiring careful temperature control.[4][5]

  • Completion Check: After the addition is complete, stir for an additional 30 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is desirable to ensure complete reaction of the aniline.

Part B: Sandmeyer Cyanation Reaction

  • Cyanide Solution Preparation: In a separate, suitable vessel, prepare a solution of 10.75 kg (120 mol) of copper(I) cyanide and 6.37 kg (130 mol) of sodium cyanide in 60 L of water. Caution: This step involves the handling of highly toxic cyanide salts and should be performed in a well-ventilated area with appropriate safety precautions.

  • Reaction Setup: Cool the cyanide solution to 0-5°C in a separate reactor.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the stirred cyanide solution over 2-3 hours. Maintain the reaction temperature between 5°C and 10°C. Vigorous nitrogen evolution will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours to ensure the complete decomposition of the diazonium salt.

Part C: Work-up and Isolation

  • Extraction: Cool the reaction mixture to room temperature. Extract the product with toluene (2 x 50 L).

  • Washing: Combine the organic extracts and wash with a 10% aqueous sodium hydroxide solution to remove any residual HCN, followed by a water wash until the aqueous layer is neutral.

  • Drying: Dry the toluene solution over anhydrous sodium sulfate.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator or a similar industrial-scale solvent stripping unit.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/toluene) to achieve the desired purity.

Safety Considerations

The industrial synthesis of 3-Chloro-2-fluoro-4-methylbenzonitrile involves several hazardous materials and reaction conditions that require strict safety protocols:

  • Toxicity: Cyanide salts and hydrogen cyanide are highly toxic.[4] All operations involving cyanides must be conducted in a well-ventilated area, and appropriate PPE, including respiratory protection, must be worn. An emergency cyanide antidote kit should be readily available.

  • Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state.[5] They should always be prepared and used in solution at low temperatures.

  • Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Appropriate acid-resistant PPE is required.

  • Exothermic Reactions: Both the diazotization and the Sandmeyer reaction are exothermic. Adequate cooling capacity is essential to maintain temperature control and prevent runaway reactions.

Process Optimization and Troubleshooting

ParameterPotential IssueRecommended Action
Temperature Control Low yield, formation of byproductsMaintain strict temperature control during diazotization (0-5°C) and the Sandmeyer reaction (5-10°C).
Rate of Addition Runaway reaction, excessive foamingEnsure slow, controlled addition of the sodium nitrite solution and the diazonium salt solution.
Purity of Reagents Incomplete reaction, side product formationUse high-purity starting materials and reagents. The purity of sodium nitrite is particularly important for efficient diazotization.[6]
Stirring Efficiency Poor heat transfer, localized overheatingEnsure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture and facilitate heat transfer.[6]
Work-up pH Incomplete removal of impurities, product lossCarefully control the pH during the washing steps to ensure efficient removal of acidic and basic impurities.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., the nitrile C≡N stretch).

Analytical_Workflow cluster_QC Quality Control Crude_Product Crude 3-Chloro-2-fluoro-4-methylbenzonitrile Purification Purification (Distillation/Recrystallization) Crude_Product->Purification Final_Product Pure 3-Chloro-2-fluoro-4-methylbenzonitrile Purification->Final_Product HPLC HPLC (Purity Assay) Final_Product->HPLC GCMS GC-MS (Identity & Impurities) Final_Product->GCMS NMR NMR (Structural Confirmation) Final_Product->NMR IR IR (Functional Groups) Final_Product->IR

Figure 2: Quality control workflow for the final product.

Conclusion

The scale-up synthesis of 3-Chloro-2-fluoro-4-methylbenzonitrile via the Sandmeyer reaction provides a robust and efficient route for industrial production. By adhering to the detailed protocol and safety guidelines outlined in this application note, researchers and manufacturers can achieve high yields of a high-purity product. Careful control of reaction parameters, particularly temperature and addition rates, is paramount to ensuring a safe and successful scale-up.

References

  • Sandmeyer reaction. (2022, January 21). In Wikipedia. Retrieved from [Link]

  • Sandmeyer Reaction. In Organic Chemistry Portal. Retrieved from [Link]

  • Nitrile Synthesis: Methods and Applications. In Algor Cards. Retrieved from [Link]

  • The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. (n.d.). In Medium. Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021, August 20). Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. (2023, October 20). In StudySmarter. Retrieved from [Link]

  • CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile. (n.d.). In Google Patents.
  • Nitrile synthesis by oxidation, rearrangement, dehydration. In Organic Chemistry Portal. Retrieved from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). In Master Organic Chemistry. Retrieved from [Link]

  • US4898996A - Process for producing 3-chloro-4-fluoronitrobenzene. (n.d.). In Google Patents.
  • CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. (n.d.). In Google Patents.
  • Working with Hazardous Chemicals. In Organic Syntheses. Retrieved from [Link]

  • WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile. (n.d.). In Google Patents.
  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. (2026, January 17). Organic Process Research & Development. Retrieved from [Link]

  • Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (n.d.). In Eureka | Patsnap. Retrieved from [Link]

  • Process for synthesizing 3,4-difluorobenzonitrile. (n.d.). In Eureka | Patsnap. Retrieved from [Link]

  • 3-Fluoro-4-methylbenzonitrile. In PubChem. Retrieved from [Link]

    • (n.d.). In Organic Syntheses Procedure. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 3-Chloro-2-fluoro-4-methylbenzonitrile synthesis

Welcome to the Technical Support Center for the synthesis of 3-Chloro-2-fluoro-4-methylbenzonitrile . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselectivity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Chloro-2-fluoro-4-methylbenzonitrile .

As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselectivity and yield challenges associated with this highly substituted, electron-deficient aromatic scaffold. The presence of ortho-fluoro and meta-chloro substituents significantly alters the oxidative addition rates in metal-catalyzed pathways and increases the electrophilicity of diazonium intermediates.

This guide covers the two most robust methodologies for synthesizing this compound: the Palladium-Catalyzed Cyanation of the corresponding aryl halide and the Sandmeyer Cyanation of the corresponding aniline.

SynthesisRoutes A 1-Bromo-3-chloro- 2-fluoro-4-methylbenzene C Pd-Catalyzed Cyanation A->C K4[Fe(CN)6] Pd Catalyst B 3-Chloro-2-fluoro- 4-methylaniline D Diazotization & Sandmeyer B->D 1. NaNO2, HCl 2. CuCN, KCN E 3-Chloro-2-fluoro- 4-methylbenzonitrile C->E D->E

Synthetic pathways for 3-Chloro-2-fluoro-4-methylbenzonitrile synthesis.

Section 1: Palladium-Catalyzed Cyanation

Q: I am attempting the cyanation of 1-bromo-3-chloro-2-fluoro-4-methylbenzene using Pd₂(dba)₃ and KCN, but the reaction stalls at 20% conversion. Adding more catalyst does not improve the yield. What is happening?

A: You are experiencing classic "cyanide poisoning" of your palladium catalyst. Free cyanide (


) is a strong 

-donor and

-acceptor. When highly soluble sources like KCN or NaCN are used, the rapid dissolution floods the system with

. This leads to the formation of a coordinatively saturated, catalytically inactive

complex, which poisons all intermediates in the catalytic cycle[1].

The Fix: To improve your yield, you must control the release of cyanide into the organic phase. Replace KCN with a "slow-release" cyanide source such as Zinc Cyanide (


)[2] or Potassium Hexacyanoferrate(II) (

)[1]. These reagents maintain a low steady-state concentration of free cyanide, allowing the transmetalation step to proceed without overwhelming the active Pd(0) species.
Data Summary: Cyanide Source Optimization
Cyanide SourceToxicitySolubility in Organic MediaCatalyst Poisoning RiskTypical Yield (%)
NaCN / KCN Extremely HighHighSevere15 - 30%

ModerateLowLow75 - 85%

Low (Non-toxic)Very LowMinimal85 - 95%
Self-Validating Protocol: Pd-Catalyzed Cyanation using

This protocol utilizes a non-toxic cyanide source and relies on a biphasic system to regulate cyanide diffusion.

  • Preparation: In an oven-dried Schlenk flask, combine 1-bromo-3-chloro-2-fluoro-4-methylbenzene (1.0 eq),

    
     (0.5 eq), 
    
    
    
    (1.0 eq), Pd₂(dba)₃ (2 mol%), and XPhos ligand (4 mol%).
  • Degassing: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add a degassed mixture of DMF and

    
     (1:1 ratio). The water is critical to partially solubilize the hexacyanoferrate complex[1].
    
  • Heating: Heat the reaction mixture to 85 °C under vigorous stirring for 12 hours.

  • Validation Checkpoint: At t=4h, sample 50 µL of the organic layer, dilute in EtOAc, and analyze via GC-MS. You should observe the depletion of the starting material (m/z ~223) and the emergence of the product peak (m/z ~169). Visual Cue: The reaction mixture should remain a pale yellow/orange suspension; if it turns jet black, Pd(0) has precipitated (catalyst death), indicating oxygen ingress.

  • Workup: Cool to room temperature, dilute with EtOAc, wash extensively with water to remove iron salts, dry over

    
    , and concentrate.
    

Section 2: Sandmeyer Cyanation

Q: My Sandmeyer cyanation of 3-chloro-2-fluoro-4-methylaniline yields a dark, intractable mixture. GC-MS identifies the major byproduct as 3-chloro-2-fluoro-4-methylphenol. How do I prevent this and improve the nitrile yield?

A: The formation of the phenol byproduct is the result of competitive


-type hydrolysis of the diazonium intermediate[3]. The diazonium salt of your specific aniline is highly electrophilic due to the strong electron-withdrawing inductive effects of the ortho-fluoro and meta-chloro substituents. If the temperature during diazotization exceeds 5 °C, or if the transfer to the CuCN solution is too slow, water acts as a nucleophile and attacks the aryl cation.

The Fix: You must maintain strict cryogenic control (-5 °C to 0 °C) during the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 addition. Furthermore, the receiving CuCN/KCN solution must be chilled, and the addition of the diazonium salt must be done sub-surface with rapid stirring to ensure the Single Electron Transfer (SET) from Cu(I) outpaces hydrolysis[4].

SandmeyerMechanism A Diazonium Salt [Ar-N2]+ C Aryl Radical [Ar•] A->C SET from Cu(I) D Phenol Byproduct [Ar-OH] A->D H2O Attack (T > 5°C) B Cu(I)(CN)2 Complex B->C Oxidation to Cu(II) E Target Nitrile [Ar-CN] C->E Cyanide Transfer

Radical-nucleophilic mechanism of the Sandmeyer cyanation and competing hydrolysis.

Data Summary: Troubleshooting Sandmeyer Parameters
ParameterOptimal RangeConsequence of DeviationCorrective Action
Diazotization Temp -5 °C to 0 °C>5 °C leads to phenol formation via hydrolysisUse a brine-ice bath; monitor internally.
Nitrite Stoichiometry 1.05 - 1.10 eqExcess causes side-reactions; deficit leaves unreacted amineTitrate carefully; verify with starch-iodide.
CuCN Stoichiometry 1.1 - 1.2 eqLow yield, incomplete radical transferEnsure fresh CuCN is used; maintain excess.
Self-Validating Protocol: Sandmeyer Cyanation

This protocol utilizes a classical radical-nucleophilic aromatic substitution pathway[3].

  • Diazotization: Suspend 3-chloro-2-fluoro-4-methylaniline (1.0 eq) in 20% aqueous HCl (3.0 eq). Cool the mixture to 0 °C in a brine-ice bath.

  • Nitrite Addition: Slowly add a pre-chilled aqueous solution of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (1.05 eq) dropwise, maintaining the internal temperature below 5 °C.
    
  • Validation Checkpoint 1: After stirring for 30 minutes, spot the reaction mixture onto starch-iodide paper. A persistent blue-black color indicates a slight excess of nitrous acid, confirming complete diazotization. Neutralize excess nitrous acid with sulfamic acid until the test is negative.

  • Cyanation Complex: In a separate flask, dissolve CuCN (1.2 eq) and KCN (2.4 eq) in water and cool to 0 °C. Caution: Highly toxic.

  • Coupling: Add the cold diazonium salt solution dropwise into the vigorously stirred CuCN/KCN solution.

  • Validation Checkpoint 2: During the addition, you must observe vigorous nitrogen gas evolution. This visual cue validates that the diazonium group is decomposing to form the aryl radical, confirming the desired reaction pathway[5].

  • Workup: Heat the mixture to 60 °C for 1 hour to ensure complete decomposition of the intermediate complex. Cool, extract with toluene, wash with 1M NaOH (to remove any trace phenol byproducts), dry over

    
    , and concentrate.
    

References

  • Title: Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media Source: Organic Letters, ACS Publications URL: [Link]

  • Title: Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent Source: Journal of Organometallic Chemistry, ResearchGate URL: [Link]

  • Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: PMC, National Institutes of Health URL: [Link]

  • Title: Sandmeyer reaction Source: Wikipedia URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Chloro-2-fluoro-4-methylbenzonitrile Workflows

Prepared by: Senior Application Scientist, Chemical Development & Optimization Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the technical support and troubleshooting guide...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Optimization Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the technical support and troubleshooting guide for workflows involving 3-Chloro-2-fluoro-4-methylbenzonitrile (CAS: 1805113-33-0). This highly functionalized building block presents three orthogonal vectors for structural diversification: a highly activated C-F bond for Nucleophilic Aromatic Substitution (SNAr), a C-Cl bond for transition-metal-catalyzed cross-coupling, and an electrophilic nitrile group.

While this orthogonality is powerful, it frequently leads to chemoselectivity issues and side-product formation if kinetic parameters are not strictly controlled. This guide explores the causality behind these side reactions and provides self-validating protocols to ensure experimental success.

Chemoselectivity Overview

Before troubleshooting specific issues, it is critical to understand the competing reaction pathways inherent to this molecule.

Chemoselectivity Start 3-Chloro-2-fluoro-4-methylbenzonitrile SNAr SNAr Reaction (Target: C-F bond) Start->SNAr Amines/Alkoxides Suzuki Cross-Coupling (Target: C-Cl bond) Start->Suzuki Pd(0), Boronic Acids Hydrolysis Basic/Acidic Conditions (Target: -CN group) Start->Hydrolysis H2O, Heat SNAr_Side Side Product: 3-Cl Substitution SNAr->SNAr_Side High Temp / Soft Nuc Suzuki_Side Side Product: Hydrodehalogenation Suzuki->Suzuki_Side Hydride Sources Hydrolysis_Side Side Product: Primary Amide Hydrolysis->Hydrolysis_Side Partial Hydrolysis

Fig 1: Chemoselective reaction pathways and corresponding side-product risks.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: During the Suzuki-Miyaura cross-coupling of the 3-chloro position, my primary isolated product is 2-fluoro-4-methylbenzonitrile. Why is the chlorine being replaced by hydrogen?

Diagnosis: You are observing hydrodehalogenation , a common and highly detrimental side reaction in the cross-coupling of electron-deficient aryl chlorides 1.

Causality: In your substrate, the oxidative addition of Pd(0) into the C-Cl bond is relatively slow. If the subsequent transmetalation step is also hindered (e.g., by using a bulky boronic acid or an insoluble base), the resulting Ar-Pd(II)-Cl intermediate has a prolonged lifetime. During this window, if your solvent system contains hydride sources (such as aliphatic alcohols like ethanol or isopropanol, or trace water), the palladium complex will undergo β-hydride elimination to form a highly reactive Ar-Pd(II)-H species. This intermediate rapidly undergoes reductive elimination, yielding the dehalogenated arene and regenerating the Pd(0) catalyst 2.

Hydrodehalogenation A Ar-Cl (Starting Material) C Ar-Pd(II)-Cl (Oxidative Addition) A->C + Pd(0) B Pd(0) Catalyst B->C D Ar-Pd(II)-H (Hydride Transfer) C->D β-hydride elim. (from solvent/base) F Ar-Pd(II)-Ar' (Transmetalation) C->F + Ar'-B(OH)2 (Slow Step) E Ar-H (Dehalogenated Side-Product) D->E Reductive Elim. G Ar-Ar' (Desired Product) F->G Reductive Elim.

Fig 2: Mechanism of competitive hydrodehalogenation vs. cross-coupling in Pd-catalyzed reactions.

Q2: I am attempting an SNAr reaction with a primary amine to displace the 2-fluoro group, but LC-MS shows a major side product corresponding to the addition of water (M+18). What is happening?

Diagnosis: You are observing partial nitrile hydrolysis resulting in the formation of 3-chloro-2-fluoro-4-methylbenzamide.

Causality: The nitrile carbon in this molecule is exceptionally electrophilic due to the strong electron-withdrawing pull of the adjacent fluorinated aromatic ring. Under the basic conditions typically used to deprotonate amines for SNAr, any adventitious water will generate hydroxide ions. These hydroxide ions attack the nitrile carbon, forming a tetrahedral imidate intermediate that rapidly tautomerizes to the primary amide. Because primary amides are significantly more resistant to further alkaline hydrolysis than the initial nitrile, the reaction stalls at this stage, accumulating the amide side-product 3.

Q3: When scaling up my SNAr reaction, I observe a secondary product where both the fluorine and chlorine atoms have been displaced. How can I improve regioselectivity?

Diagnosis: You are experiencing competitive SNAr at the 3-chloro position due to over-forcing conditions.

Causality: The fluorine atom at the 2-position is the primary kinetic target for SNAr because fluorine is an excellent leaving group for hard nucleophiles (like amines and alkoxides) via the addition-elimination mechanism 4. However, the 3-chloro position is also activated by the electron-deficient ring. If the reaction temperature exceeds 60°C, or if a large excess of nucleophile is used to drive the reaction to completion, the thermodynamic energy barrier for chlorine displacement is breached, leading to bis-substitution.

Quantitative Data: Side-Product Profiling

Use the following table to benchmark your crude reaction profiles against known kinetic drivers.

Reaction PathwayIntended TargetMajor Side-Product ObservedTypical Occurrence RatePrimary Kinetic DriverMitigation Strategy
Suzuki-Miyaura 3-Chloro displacement2-Fluoro-4-methylbenzonitrile15–40%Slow transmetalation allowing β-hydride eliminationUse bulky, electron-rich ligands (e.g., XPhos); avoid alcoholic solvents.
SNAr 2-Fluoro displacementBis-substituted arene5–15%High temperature (>80°C); excess nucleophileStrict stoichiometry (1.05 eq); maintain T < 60°C.
Basic Hydrolysis Complete conversion to Carboxylic Acid3-Chloro-2-fluoro-4-methylbenzamide30–70%High activation energy for amide-to-acid conversionUse strictly anhydrous conditions for non-hydrolysis workflows.
Validated Experimental Protocols

To ensure reproducibility and suppress the side reactions detailed above, utilize the following self-validating protocols.

Protocol 1: Chemoselective SNAr (Targeting 2-Fluoro Displacement)

This protocol utilizes mild bases and strict temperature control to prevent competitive 3-chloro displacement and nitrile hydrolysis.

  • Preparation: In an oven-dried Schlenk flask under N2, dissolve 3-Chloro-2-fluoro-4-methylbenzonitrile (1.0 equiv, 0.5 M) in anhydrous DMF.

  • Reagent Addition: Add the primary amine nucleophile (1.05 equiv) dropwise at 0°C. Causality: Keeping the equivalents close to 1.0 prevents bis-substitution.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv). Causality: DIPEA is a non-nucleophilic base that will not compete with the amine or cause hydrolysis, unlike aqueous NaOH or K2CO3.

  • Reaction: Warm the mixture to room temperature and stir for 12 hours. Do not exceed 40°C.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Success Criteria: The target mass should be [M+H]+. The bis-substituted mass must be <2% relative abundance. If unreacted starting material remains, extend time rather than increasing temperature.

  • Workup: Quench with saturated aqueous NH4Cl to neutralize the base, extract with EtOAc, wash heavily with LiCl (5% aq) to remove DMF, dry over Na2SO4, and concentrate.

Protocol 2: Anhydrous Suzuki-Miyaura Coupling (Targeting 3-Chloro Displacement)

This protocol is specifically engineered to suppress the formation of the hydrodehalogenated side-product.

  • Solvent Degassing: Prepare a solvent mixture of Toluene/THF (4:1). Sparge with argon for 30 minutes. Causality: Completely removing oxygen prevents catalyst deactivation, while avoiding alcohols eliminates the primary source of hydride transfer.

  • Reagent Loading: To an oven-dried vial, add 3-Chloro-2-fluoro-4-methylbenzonitrile (1.0 equiv), the aryl boronic acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv). Causality: Anhydrous K3PO4 provides the necessary basicity for transmetalation without introducing water that causes nitrile hydrolysis.

  • Catalyst Addition: Add Pd2(dba)3 (2 mol%) and XPhos (8 mol%). Causality: XPhos is a bulky, electron-rich ligand that accelerates the reductive elimination step, outcompeting the slower β-hydride elimination pathway.

  • Reaction: Seal the vial, evacuate/backfill with argon (3x), add the degassed solvent, and heat to 90°C for 4 hours.

  • Validation Checkpoint: The reaction mixture must transition from a yellow suspension to a dark red/brown solution indicating active catalyst formation. GC-MS analysis of an aliquot must show a ratio of >20:1 for the cross-coupled product versus the dehalogenated side-product (2-fluoro-4-methylbenzonitrile).

References
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction ResearchGate URL:[Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles Arkivoc URL:[Link]

Sources

Troubleshooting

Technical Support Center: 3-Chloro-2-fluoro-4-methylbenzonitrile Stability Protocols

Executive Summary 3-Chloro-2-fluoro-4-methylbenzonitrile is a densely functionalized aromatic scaffold used primarily as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its utility lies in it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-2-fluoro-4-methylbenzonitrile is a densely functionalized aromatic scaffold used primarily as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its utility lies in its orthogonal reactivity: the nitrile (-CN) serves as a carbonyl precursor, the fluorine (-F) is highly activated for nucleophilic aromatic substitution (


), and the chlorine (-Cl)  allows for transition-metal-catalyzed cross-coupling.

However, this high reactivity creates a narrow stability window. "Decomposition" in this context rarely means total degradation but rather chemoselective failure , specifically:

  • Premature

    
    :  Unwanted displacement of the labile 2-fluoro group.
    
  • Nitrile Hydrolysis: Conversion of the cyano group to an amide or acid.

  • Regio-scrambling: Loss of selectivity between the C-Cl and C-F bonds during metal catalysis.

This guide provides troubleshooting protocols to navigate these stability challenges.

Part 1: Molecular Reactivity Map

Understanding the "Danger Zones" of the molecule.

ReactivityMap Center 3-Chloro-2-fluoro- 4-methylbenzonitrile Hydrolysis RISK: Hydrolysis (Acid/Base sensitive) Center->Hydrolysis Nitrile (-CN) SNAr RISK: Unwanted SNAr (Activated by ortho-CN) Center->SNAr 2-Fluoro (-F) Coupling TARGET: Cross-Coupling (Sterically hindered site) Center->Coupling 3-Chloro (-Cl) Benzylic STABLE: Methyl Group (Watch for radical oxidation) Center->Benzylic 4-Methyl (-CH3)

Figure 1: Reactivity hotspots. The 2-Fluoro position is the most labile site due to the electron-withdrawing effect of the ortho-nitrile group.

Part 2: Troubleshooting Guides & FAQs

Module A: Preventing Fluorine Displacement (Unwanted )

The Issue: The 2-position fluorine is highly electrophilic because it is ortho to the strong electron-withdrawing nitrile group. Common bases (hydroxides, alkoxides) or nucleophilic solvents (alcohols) will displace this fluorine, leading to by-products.

Q: I am trying to run a Suzuki coupling at the Cl-position, but I'm seeing a mass shift of M-F+OMe. What happened? A: You likely used methanol as a co-solvent or sodium methoxide as a base. The methoxide ion (


) attacked the 2-position via 

.
  • The Fix: Switch to non-nucleophilic bases and solvents.

    • Recommended Bases: Potassium Phosphate (

      
      ), Cesium Carbonate (
      
      
      
      ), or Potassium Fluoride (
      
      
      ). Avoid alkoxides (
      
      
      ).
    • Recommended Solvents: Toluene, 1,4-Dioxane, or THF. Avoid Methanol, Ethanol, or unbuffered water at high temperatures.

Q: Why is the 2-F reacting before the 3-Cl? A: The 2-F bond is stronger than 3-Cl, but the carbon at position 2 is significantly more electron-deficient (activated) due to the inductive effect of the neighboring nitrile. In


, bond breaking is not the rate-determining step; the nucleophilic attack is. The 2-position attracts nucleophiles much faster than the sterically crowded 3-position.
Module B: Preventing Nitrile Hydrolysis

The Issue: Nitriles can hydrolyze to primary amides and then to carboxylic acids in the presence of water and extreme pH (acid or base).

Q: My LC-MS shows a peak at M+18. Is this the hydrate? A: It is likely the primary amide . This occurs if your reaction mixture contains water and is heated with a base (e.g., aqueous Sodium Carbonate).

  • The Fix:

    • Anhydrous Conditions: Use anhydrous solvents (Dioxane/Toluene) and dry your inorganic bases before use.

    • Base Selection: If water is required for the catalytic cycle (e.g., dissolving boronic acids), use a biphasic system (Toluene/Water) with a phase transfer catalyst, or minimize water volume.

    • Temperature: Hydrolysis rates increase exponentially above 80°C. If possible, use highly active catalysts (e.g., Pd-132, XPhos Pd G4) that operate at lower temperatures (40-60°C).

Module C: Selective Functionalization Workflow

The Issue: How to react the Chlorine (Cl) without touching the Fluorine (F) or Nitrile (CN).

Protocol: Selective Suzuki Coupling on 3-Cl Objective: Couple an aryl boronic acid to the 3-Cl position while retaining the 2-F and 4-CN.

ParameterRecommendationRationale
Catalyst

+ SPhos or XPhos
Bulky, electron-rich ligands facilitate oxidative addition into the hindered 3-Cl bond.
Base

(anhydrous)
Non-nucleophilic; prevents

at the 2-F position.
Solvent Toluene or 1,4-DioxaneNon-polar/weakly polar solvents suppress background

reactions compared to DMF/DMSO.
Temp 60°C - 80°CSufficient for coupling but minimizes thermal hydrolysis of the nitrile.

Part 3: Decision Logic for Reaction Design

Use this logic flow to select conditions that avoid decomposition.

DecisionTree Start Start: Reaction Planning NucleophileCheck Are you using a strong Nucleophile (Amine/Alkoxide)? Start->NucleophileCheck YesNu Yes NucleophileCheck->YesNu Targeting Cl? NoNu No (e.g., Boronic Acid) NucleophileCheck->NoNu SNArRisk HIGH RISK: 2-F Displacement Will occur before coupling YesNu->SNArRisk BaseCheck Select Base carefully NoNu->BaseCheck SafeBase Use K3PO4 or Cs2CO3 (Steric bulk/Low nucleophilicity) BaseCheck->SafeBase UnsafeBase Avoid NaOMe, NaOtBu, NaOH (Causes SNAr or Hydrolysis) BaseCheck->UnsafeBase SolventCheck Select Solvent SafeBase->SolventCheck SafeSolvent Toluene/Dioxane (Anhydrous) SolventCheck->SafeSolvent UnsafeSolvent Avoid Alcohols/DMF + Heat SolventCheck->UnsafeSolvent

Figure 2: Decision Matrix for selecting reaction conditions. Green paths indicate safe operating windows.

References

  • Bunnett, J. F. (1951). "Mechanism and reactivity in aromatic nucleophilic substitution." Quarterly Reviews, Chemical Society, 5(2), 127-151. (Foundational text on

    
     activation by ortho-groups). 
    
  • Rohrbach, S., et al. (2019). "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes." Molecules, 24(6), 1148. (Details the high reactivity of fluoroarenes vs chloroarenes).

  • BenchChem Technical Support. (2025). "Nucleophilic Substitution on 2,3-Difluoro-6-nitrobenzonitrile." (Analogous reactivity data for poly-halogenated benzonitriles).

  • Guram, A. S., et al. (2010). "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings." Organic Letters. (Discusses solvent influence on halide selectivity).

  • PubChem. (2025).[3][4] "Compound Summary: 3-Chloro-2-fluorobenzonitrile." National Library of Medicine.

Sources

Optimization

refining purification techniques for high-purity 3-Chloro-2-fluoro-4-methylbenzonitrile

Technical Support Center: High-Purity Refinement of 3-Chloro-2-fluoro-4-methylbenzonitrile Executive Summary: The Purification Landscape Refining 3-Chloro-2-fluoro-4-methylbenzonitrile (CFMB) presents a unique set of cha...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity Refinement of 3-Chloro-2-fluoro-4-methylbenzonitrile

Executive Summary: The Purification Landscape

Refining 3-Chloro-2-fluoro-4-methylbenzonitrile (CFMB) presents a unique set of challenges due to its tri-substituted benzene core.[1] As a key intermediate in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs), purity requirements are stringent (>99.5% HPLC).[1]

The primary purification hurdles for CFMB are:

  • Regioisomeric Impurities: Byproducts from non-selective halogenation or cyanation steps (e.g., 5-chloro isomers) often possess similar solubility profiles.[1]

  • "Oiling Out": The compound’s low-to-moderate melting point makes it prone to phase separation as a liquid rather than a crystal during cooling.[1]

  • Trace Metal Contamination: Residual Copper (Cu) or Palladium (Pd) from cyanation (Rosenmund-von Braun or Pd-catalyzed cyanation) can cause catalytic degradation in subsequent steps.

This guide moves beyond basic textbook recipes, offering field-tested protocols to resolve these specific bottlenecks.

Diagnostic Hub: Purification Decision Matrix

Before selecting a protocol, identify your dominant impurity profile.[1] Use the logic flow below to determine the optimal workflow.

PurificationMatrix Start Crude CFMB Analysis Color Issue: Colored (Yellow/Brown) Start->Color Isomer Issue: Regioisomers > 0.5% Start->Isomer Metal Issue: Residual Metals (Cu/Pd) Start->Metal Oil Issue: Oiling Out Start->Oil Action_Carbon Activated Carbon Hot Filtration Color->Action_Carbon Oxidation/Tars Action_FracCryst Fractional Recrystallization (IPA/Water) Isomer->Action_FracCryst Similar Solubility Action_Scavenge Thiol-Silica Scavenging Metal->Action_Scavenge Coordination Action_Seed Seeding @ Metastable Zone Oil->Action_Seed Supersaturation Control

Figure 1: Decision matrix for selecting the appropriate purification module based on analytical data (HPLC/ICP-MS).[1]

Technical Protocols & Workflows

Protocol A: Controlled Crystallization (Anti-Oiling Strategy)

Best for: Removing general organic impurities and preventing liquid-liquid phase separation.[1]

The Science: CFMB is lipophilic.[1] When using high-polarity anti-solvents (like water) with alcohols, rapid addition pushes the system into the "oiling" region of the phase diagram (spinodal decomposition) rather than the nucleation region.[1]

Reagents:

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol (Absolute).[1]

  • Anti-solvent: Deionized Water (pre-chilled to 4°C).[1]

Step-by-Step:

  • Dissolution: Dissolve crude CFMB in IPA at 65°C. Use the minimum volume required to achieve saturation (approx. 3-4 mL per gram, subject to specific batch solubility).

  • Polishing: If particulates are present, filter hot through a 0.45 µm PTFE membrane.[1]

  • The "Cloud Point" Approach:

    • Cool the solution slowly to 45°C (just above expected nucleation).

    • Add water dropwise until a faint, persistent turbidity (cloud point) is observed.[1]

    • STOP water addition immediately.[1]

  • Seeding (Critical): Add 0.1% w/w pure seed crystals. Hold temperature at 40-45°C for 30 minutes to allow crystal growth (Ostwald ripening).

  • Ramp Cooling: Cool to 0°C at a rate of 10°C/hour.

    • Why? Fast cooling traps impurities in the crystal lattice.[1]

  • Filtration: Filter cold. Wash with a 1:1 IPA/Water mixture (chilled).

Protocol B: Metal Scavenging (For Cu/Pd Removal)

Best for: Material synthesized via Rosenmund-von Braun (CuCN) or Pd-catalyzed cyanation.[1]

The Science: Nitriles can weakly coordinate with metals, making simple crystallization ineffective for reaching <10 ppm metal limits required for pharma intermediates.[1]

Methodology:

  • Dissolve crude CFMB in Ethyl Acetate (10 volumes).

  • Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (5-10 wt% relative to mass of crude).[1]

  • Stir at 50°C for 2 hours.

  • Filter through a Celite pad to remove the resin-metal complex.[1]

  • Concentrate the filtrate to dryness and proceed to Protocol A.

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Diagnosis: You likely entered the "labile zone" of solubility too quickly, or your solvent system is too polar.[1] The Fix:

  • Immediate: Reheat the mixture until the oil redissolves. Add a small amount of the good solvent (IPA) to push the composition back into the stable region.[1]

  • Prevention: Use the Seeding Protocol (Protocol A) . Never crash cool. If using Ethanol/Water, switch to Heptane/Toluene (non-polar system).[1]

    • Heptane/Toluene Ratio: Dissolve in minimal hot Toluene (60°C), then add Heptane dropwise.[1] This system is often more forgiving for lipophilic nitriles.[1]

Q2: I have a persistent yellow color even after recrystallization.

Diagnosis: This is likely a trace azo-impurity or oxidized aniline byproduct.[1] These are often incorporated into the crystal lattice (occlusion).[1] The Fix:

  • Dissolve the solid in Methanol or DCM.[1]

  • Add Activated Carbon (Norit SA-2 or equivalent) at 5 wt%.[1]

  • Reflux for 30 minutes.

  • Critical Step: Filter hot through a double layer of Celite.[1] If the solution cools during filtration, the product will crystallize in the filter cake, leading to yield loss.[1]

Q3: How do I separate the 5-chloro isomer (regioisomer)?

Diagnosis: Regioisomers often have identical boiling points but different crystal packing densities.[1] The Fix:

  • Distillation is ineffective. [1]

  • Solution: Use Fractional Crystallization .[1]

    • Isomers usually differ in solubility in specific solvents.[1] Screen Cyclohexane vs. IPA .[1]

    • If crystallization fails, perform Flash Chromatography using a silica gel column doped with 10% Silver Nitrate (AgNO3).[1] The silver ions coordinate differently to the pi-systems of the isomers, enhancing separation factors (Rf values).[1]

Comparative Solvent Data

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Rejection ProfileRisk Factor
Ethanol / Water HighLowExcellent for inorganic saltsHigh (Oiling out)
Toluene / Heptane HighModerateGood for non-polar isomersLow (Flammability)
DCM / Hexane Very HighModeratePoor (Co-precipitation)High (Volatility)
Isopropyl Alcohol ModerateLowExcellent for color bodiesLow

Visualizing the Crystallization Window

Understanding the metastable zone is crucial to prevent oiling out.[1]

SolubilityCurve Temp Temperature (High -> Low) Conc Concentration Stable Stable Zone (Undersaturated) Metastable Metastable Zone (Ideal for Seeding) Stable->Metastable Cooling Labile Labile Zone (Spontaneous Nucleation) Metastable->Labile Rapid Cooling (Avoid) Oil Oiling Out Zone (Phase Separation) Metastable->Oil Too much Anti-solvent Crystal Controlled Crystal Growth Metastable->Crystal Seeding Added (Target)

Figure 2: Solubility zones. Target the "Metastable Zone" for seeding to ensure crystalline purity.

References

  • Synthesis and Purification of Fluorin

    • Source: Patent WO2011106570A1 (Enzalutamide Intermediates).[1]

    • Relevance: Describes the cyanation of bromobenzene deriv
    • [1]

  • Separation of Chlorofluorobenzonitrile Isomers.

    • Source:Journal of Chromatography A, "Separation of positional isomers of halo-substituted benzonitriles."[1]

    • Relevance: Establishes the efficacy of Ag-doped silica for difficult isomer separ
    • [1]

  • Troubleshooting Oiling Out in Crystalliz

    • Source:Organic Process Research & Development, "Practical Guide to Rational Crystallization."[1]

    • Relevance: Fundamental physics behind the "oiling out" phenomenon in low-melting solids.[1]

    • [1]

  • Scavenging Metal Catalysts in Pharma Intermedi

    • Source: SiliCycle Application Notes, "Metal Scavenging in Organic Synthesis."[1]

    • Relevance: Protocols for using thiol-grafted silica to remove Cu/Pd from nitrile synthesis.[1]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 3-Chloro-2-fluoro-4-methylbenzonitrile before handling.[1] Nitriles can be toxic; handle in a fume hood.[1]

Sources

Troubleshooting

common pitfalls in the synthesis of substituted benzonitriles

Technical Support Center: Synthesis of Substituted Benzonitriles Welcome to the Application Support Center. Synthesizing substituted benzonitriles often presents significant chemoselectivity, scalability, and safety chal...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Substituted Benzonitriles

Welcome to the Application Support Center. Synthesizing substituted benzonitriles often presents significant chemoselectivity, scalability, and safety challenges. This guide provides mechanistic troubleshooting, self-validating protocols, and field-proven solutions for the four primary cyanation pathways.

MethodSelection Start Starting Material Aniline Aryl Amine (Aniline) Start->Aniline Halide Aryl Halide / Triflate Start->Halide Amide Benzamide Start->Amide Sandmeyer Sandmeyer Reaction (CuCN, NaNO2, HCl) Aniline->Sandmeyer Diazotization HalideType Substrate Sensitivity? Halide->HalideType Dehydration Dehydration (PPh3 / BrCCl3) Amide->Dehydration Water Removal Robust Robust / High Temp Tolerant HalideType->Robust Sensitive Sensitive / Complex API HalideType->Sensitive RvB Rosenmund-von Braun (CuCN, DMF, 150°C) Robust->RvB Excess CuCN PdCat Pd-Catalyzed Cyanation (K4[Fe(CN)6], Pd cat.) Sensitive->PdCat Mild Conditions

Caption: Logical workflow for selecting a benzonitrile synthesis method.

Module 1: Palladium-Catalyzed Cyanation

The Modern Standard for Complex APIs

Palladium-catalyzed cyanation has largely superseded stoichiometric copper methods due to its mild conditions and broad functional group tolerance[1]. However, the primary mode of failure is catalyst deactivation.

FAQ & Troubleshooting Q: My Pd-catalyzed cyanation stalls at 40-50% conversion. Adding more catalyst doesn't help. What is happening? A: You are likely experiencing catalyst poisoning via the formation of an inactive [Pd(CN)₄]²⁻ complex. Free cyanide is a strong σ-donor and π-acceptor. If the concentration of dissolved CN⁻ in the reaction mixture exceeds the rate of oxidative addition, it irreversibly binds to the Pd(0) active species. Solution: Switch your cyanide source. Highly soluble sources like NaCN or KCN flood the system with cyanide. Instead, use Potassium Ferrocyanide (K₄[Fe(CN)₆])[2] or Cuprous Thiocyanate (CuSCN)[3]. These act as "slow-release" cyanide reservoirs, keeping the steady-state concentration of free cyanide low enough to maintain the catalytic cycle while preventing poisoning.

Self-Validating Protocol: Pd-Catalyzed Cyanation using K₄[Fe(CN)₆]

  • Reagent Loading: In a Schlenk flask, combine the aryl halide (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.2 equiv - note that one molecule provides six CN⁻ equivalents), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and Na₂CO₃ (1.0 equiv).

  • Solvent & Degassing (Critical Validation): Add a 1:1 mixture of DMF and H₂O. Self-Validation Step: Sparge the solution with Argon for exactly 30 minutes. If the solution turns black upon heating, your degassing failed; the black precipitate is Pd(0) aggregating due to phosphine ligand oxidation by residual oxygen.

  • Reaction: Heat to 100 °C for 12 hours. The biphasic nature of the solvent ensures the slow dissolution of the inorganic cyanide complex, perfectly pacing the transmetalation step.

Module 2: The Sandmeyer Reaction

Classical Transformation of Anilines

The Sandmeyer reaction converts aryl amines to nitriles via a radical-nucleophilic aromatic substitution mechanism[4]. It requires precise thermal and stoichiometric control.

SandmeyerPathway Amine Ar-NH2 (Aryl Amine) Diazonium Ar-N2+ (Diazonium Salt) Amine->Diazonium + NO+ (0-5°C) Nitrosonium NO+ (Nitrosonium) Nitrosonium->Diazonium Radical Ar• (Aryl Radical) Diazonium->Radical Cu(I) -N2 gas Phenol Ar-OH (Phenol Byproduct) Diazonium->Phenol + H2O (Temp > 5°C) Product Ar-CN (Benzonitrile) Radical->Product + CN- Cu(II) -> Cu(I)

Caption: Mechanistic pathway and thermal degradation pitfall of the Sandmeyer reaction.

FAQ & Troubleshooting Q: My Sandmeyer product is heavily contaminated with phenols and intensely colored red/orange impurities. How do I prevent this? A: You are observing two distinct temperature-dependent side reactions. Phenol formation occurs when ambient water acts as a nucleophile, attacking the highly electrophilic diazonium cation[5]. The intensely colored impurities are azo dyes, formed when unreacted, electron-rich starting aniline couples with the diazonium salt[6]. Solution: Both pathways are exponentially accelerated by heat. The diazotization must be strictly maintained between 0–5 °C.

Self-Validating Protocol: Sandmeyer Cyanation

  • Diazotization: Dissolve the aryl amine in 3M aqueous HCl (3.0 equiv) and cool to 0 °C in an ice-brine bath. Slowly add a pre-cooled solution of NaNO₂ (1.1 equiv) dropwise.

  • Stoichiometric Validation: Self-Validation Step: After 30 minutes, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that all aniline has been consumed (preventing azo coupling).

  • Quenching: Add small portions of sulfamic acid until the starch-iodide test is negative. This prevents residual nitrite from causing oxidative side reactions.

  • Cyanation: Neutralize the solution with Na₂CO₃ and add it dropwise to a vigorously stirring, pre-cooled (0 °C) solution of CuCN (1.2 equiv) and KCN (2.4 equiv) in water. Self-Validation Step: The immediate evolution of nitrogen gas bubbles visually confirms the successful single-electron transfer and radical decomposition of the diazonium salt. Heat to 60 °C for 30 minutes to drive completion.

Module 3: The Rosenmund-von Braun Reaction

Direct Cyanation of Aryl Halides

FAQ & Troubleshooting Q: My Rosenmund-von Braun reaction is producing black, insoluble tar, and my substrate is degrading. Can I lower the temperature? A: The classical Rosenmund-von Braun reaction requires harsh temperatures (150–250 °C) in polar aprotic solvents like DMF or nitrobenzene to drive the uncatalyzed insertion of CuCN into the aryl-halogen bond[7]. Prolonged exposure to these conditions causes polymerization and hydrolysis of the nitrile to a carboxylic acid[7]. Solution: You can significantly lower the activation energy by adding a catalytic organic ligand. The addition of L-proline (20 mol%) coordinates the copper, increasing its solubility and reactivity, allowing the reaction to reach full conversion at a much milder 80–120 °C[8].

Module 4: Mild Dehydration of Benzamides

Avoiding Harsh Chlorinating Agents

FAQ & Troubleshooting Q: I am dehydrating a primary benzamide to a benzonitrile, but standard reagents like POCl₃ or SOCl₂ are cleaving my acid-sensitive protecting groups. A: Classical dehydrating agents generate stoichiometric equivalents of HCl gas, which rapidly cleaves sensitive ethers and acetals. Solution: Utilize an Appel-type dehydration. By reacting the benzamide with Triphenylphosphine (PPh₃) and Bromotrichloromethane (BrCCl₃), the dehydration proceeds via a phosphonium intermediate under near-neutral conditions at room temperature[9]. This avoids both the generation of strong acids and the use of highly toxic, ozone-depleting Carbon Tetrachloride (CCl₄) traditionally used in Appel reactions.

Quantitative Data Comparison

Cyanation MethodTypical SubstrateCyanide Source / ReagentOperating Temp (°C)Typical Yield (%)Primary Pitfall
Palladium-Catalyzed Aryl Halides / TriflatesK₄[Fe(CN)₆] / Zn(CN)₂80 – 13075 – 95Catalyst poisoning by free CN⁻
Sandmeyer Reaction Aryl Amines (Anilines)CuCN + NaCN/KCN0 – 7050 – 85Phenol formation at >5 °C
Rosenmund-von Braun Aryl Bromides / IodidesCuCN (Excess)150 – 25040 – 80Substrate degradation / Tarring
Appel-type Dehydration BenzamidesPPh₃ + BrCCl₃20 – 8080 – 95Requires pre-formed primary amide

References

  • 7 - Benchchem

  • 5 - Benchchem 3.1 - RSC Publishing 4.8 - Benchchem

  • 2 - PMC

  • 4 - LS College

  • 6 - Benchchem

  • 3 - ACS Publications

  • 9 - Sciforum

Sources

Reference Data & Comparative Studies

Validation

spectroscopic data comparison of 3-Chloro-2-fluoro-4-methylbenzonitrile and its precursors

This guide provides a comprehensive technical comparison of 3-Chloro-2-fluoro-4-methylbenzonitrile (CAS: 1805113-33-0) and its primary synthetic precursor, 2-Fluoro-4-methylbenzonitrile (CAS: 170572-49-3).[][2] It focuse...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of 3-Chloro-2-fluoro-4-methylbenzonitrile (CAS: 1805113-33-0) and its primary synthetic precursor, 2-Fluoro-4-methylbenzonitrile (CAS: 170572-49-3).[][2] It focuses on spectroscopic validation (NMR, IR, MS) to confirm the successful introduction of the chlorine substituent at the 3-position.[2]

Executive Summary & Application Context

3-Chloro-2-fluoro-4-methylbenzonitrile is a critical intermediate in the synthesis of nonsteroidal androgen receptor antagonists (e.g., next-generation SARMs or Enzalutamide analogs).[][2] Its structural integrity—specifically the regiochemistry of the chlorine atom at the 3-position—is pivotal for the biological activity of the final pharmaceutical ingredient.[][2]

This guide compares the target molecule with its direct precursor, 2-Fluoro-4-methylbenzonitrile , establishing a self-validating analytical workflow to confirm reaction completion and product purity.

Key Structural Differences
FeaturePrecursor (2-Fluoro-4-methylbenzonitrile)Target (3-Chloro-2-fluoro-4-methylbenzonitrile)
Formula C₈H₆FNC₈H₅ClFN
MW 135.14 g/mol 169.58 g/mol
Substituents F (C2), Me (C4), CN (C1)Cl (C3), F (C2), Me (C4), CN (C1)
Key Change Aromatic Proton at C3Chlorine atom at C3

Synthetic Pathway & Logic

To understand the spectral changes, one must visualize the transformation.[2][3] The most common industrial route involves the electrophilic chlorination of the precursor or a Sandmeyer reaction from the corresponding aniline. The comparison below assumes the chlorination of the nitrile precursor or validation against the non-chlorinated analog .

Workflow Diagram

SynthesisWorkflow Precursor Precursor 2-Fluoro-4-methylbenzonitrile (C8H6FN) Reaction Reaction (Chlorination / Sandmeyer) Precursor->Reaction Reagents Target Target Product 3-Chloro-2-fluoro-4-methylbenzonitrile (C8H5ClFN) Reaction->Target Purification Analysis Spectroscopic Validation (NMR, MS, IR) Target->Analysis Sample Prep Analysis->Reaction Optimization (If Regioisomer Detected)

Figure 1: Logical flow from precursor selection to spectroscopic validation.

Spectroscopic Comparison Data

The following data tables highlight the specific shifts and signals that confirm the substitution of Hydrogen (H3) with Chlorine.

A. Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-


 or CDCl

Frequency: 400 MHz[][2]
Proton PositionPrecursor Shift (

ppm)
Target Shift (

ppm)
Diagnostic Change
H-3 (Aromatic) ~7.10 - 7.20 (d) Absent Primary Confirmation of Substitution
H-5 (Aromatic) ~7.00 - 7.10 (d/m)~7.30 - 7.45 (d)Downfield shift due to ortho-Cl; coupling simplifies (loss of H3 coupling).
H-6 (Aromatic) ~7.50 - 7.60 (dd)~7.60 - 7.75 (dd)Slight downfield shift.[][2]
-CH

(Methyl)
~2.40 (s)~2.45 - 2.50 (s)Minor downfield shift due to ortho-Cl proximity.[][2]

Expert Insight: The disappearance of the doublet at ~7.15 ppm (H3) is the definitive proof of reaction at the correct position. If the chlorine attacks position 5 or 6, the splitting pattern of the remaining protons will differ significantly (e.g., para-coupling vs. ortho-coupling).[2]

B. Mass Spectrometry (GC-MS / LC-MS)

Ionization: EI (70 eV) or ESI+

ParameterPrecursor DataTarget Data
Molecular Ion (

)
135.1 m/z 169.1 m/z
Isotope Pattern Single dominant peak (

C)
3:1 Ratio (

Cl :

Cl) at 169/171 m/z
Fragmentation Loss of CN (26), Loss of F (19)Loss of Cl (35/37), Loss of CN (26)

Validation Rule: The presence of the characteristic Chlorine isotope cluster (M and M+2 peaks with 3:1 intensity height) confirms the successful incorporation of exactly one chlorine atom.

C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance)[][2]

Functional GroupPrecursor (

, cm

)
Target (

, cm

)
Note
Nitrile (C≡N) ~2230 (Strong)~2230 - 2240 (Strong)Remains intact; slight shift possible.[][2]
C-F Stretch ~1200 - 1250~1200 - 1250Remains present.[]
C-Cl Stretch Absent ~600 - 800 New band appearance.
Aromatic C-H > 3000> 3000Intensity decreases (fewer C-H bonds).[][2]

Experimental Protocols

Protocol 1: High-Fidelity NMR Sample Preparation

To ensure reproducible chemical shifts for comparison:

  • Mass: Weigh 10-15 mg of the solid product.

  • Solvent: Dissolve in 0.6 mL of DMSO-

    
      (preferred for polar nitriles) or CDCl
    
    
    
    . Ensure the solvent contains 0.03% TMS as an internal standard.[2]
  • Filtration: If the solution is cloudy (salt residues), filter through a cotton plug into the NMR tube.

  • Acquisition: Run a standard proton sequence (16 scans minimum).[][2]

  • Processing: Phase correct manually. Reference the solvent residual peak (DMSO: 2.50 ppm; CDCl

    
    : 7.26 ppm).[2]
    
Protocol 2: Rapid GC-MS Purity Check
  • Dilution: Dissolve 1 mg of sample in 1 mL of Methanol or Ethyl Acetate.

  • Column: HP-5ms or equivalent non-polar column (30m x 0.25mm).

  • Method:

    • Injector: 250°C, Split 20:1.[][2]

    • Oven: 60°C (1 min)

      
       20°C/min 
      
      
      
      280°C (3 min).
  • Analysis: Look for the M+ peak at 169.[][2][4]1. Ensure no peak remains at 135.1 (unreacted precursor).[2]

Self-Validating Systems (Quality Control)

A robust analytical workflow must detect failure modes.[][2] Use this logic gate system:

  • Check 1 (MS): Is the Mass 169?

    • No (Mass 135): Reaction failed.

    • No (Mass 203): Over-chlorination (Dichlorinated impurity).[2]

    • Yes: Proceed to NMR.[2][5]

  • Check 2 (NMR): Is the H3 doublet absent?

    • No: Reaction incomplete or wrong isomer.

    • Yes: Proceed to Check 3.[2]

  • Check 3 (NMR Splitting): Do the remaining protons show Ortho coupling (~8 Hz)?

    • Yes (d, dd): Correct 3-Chloro isomer.[2][6]

    • No (s, s): Likely 5-Chloro or 6-Chloro isomer (para substitution pattern).[][2]

Comparison Logic Diagram

ValidationLogic Start Crude Product MassCheck MS: M+ = 169? Start->MassCheck IsoCheck NMR: H3 Signal Gone? MassCheck->IsoCheck Yes Fail1 FAIL: Precursor/Over-chlorinated MassCheck->Fail1 No (135 or 203) SplitCheck NMR: Ortho Coupling? IsoCheck->SplitCheck Yes IsoCheck->Fail1 No (H3 present) Pass PASS: 3-Cl-2-F-4-Me-PhCN SplitCheck->Pass Yes Fail2 FAIL: Regioisomer (5-Cl / 6-Cl) SplitCheck->Fail2 No (Para coupling)

Figure 2: Decision tree for product validation.

References

  • ChemicalBook. (2025).[][2] Product Entry: 3-Chloro-2-fluoro-4-methylbenzonitrile (CAS 1805113-33-0).[][2][7][8][9][6][10] Retrieved from [2]

  • PubChem. (2025).[][2][11] Compound Summary: 3-Fluoro-4-methylbenzonitrile (Precursor CAS 170572-49-3).[][2][12] National Library of Medicine.[2] Retrieved from [2]

  • BLD Pharm. (2025).[][2] Catalog Entry: 3-Chloro-2-fluoro-4-methylbenzonitrile. Retrieved from [2]

  • BenchChem. (2025).[][2] Synthesis Protocols for Fluorinated Benzonitriles. Retrieved from [2]

Sources

Comparative

A Guide to Cross-Validation of Computational Predictions for 3-Chloro-2-fluoro-4-methylbenzonitrile Properties

This guide provides a comprehensive framework for the in silico prediction and cross-validation of key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 3-Chloro-2-fl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in silico prediction and cross-validation of key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 3-Chloro-2-fluoro-4-methylbenzonitrile. In drug discovery and materials science, early and accurate characterization of novel chemical entities is paramount to de-risking projects and conserving resources.[1][2] Given the frequent scarcity of experimental data for newly synthesized compounds, this document details a robust, multi-platform computational strategy. We will not only predict properties but also establish a level of confidence in these predictions through a rigorous cross-validation workflow, a critical step toward trustworthy, data-driven decision-making.

The core challenge we address is validating predictions when a direct experimental benchmark for the target molecule is unavailable. Our methodology pivots on the use of structurally similar analogs with known experimental data. By assessing the performance of various computational models on these analogs, we can infer the most reliable predictors for our target compound, 3-Chloro-2-fluoro-4-methylbenzonitrile. This approach embodies a self-validating system, ensuring that our final predictions are grounded in demonstrated accuracy within the relevant chemical space.

Part 1: Multi-Platform Prediction of Physicochemical Properties

The foundational physicochemical properties of a molecule govern its behavior in both chemical and biological systems. Properties such as melting point, boiling point, lipophilicity (logP), and water solubility (logS) are critical determinants of its suitability for further development. We employed a panel of widely accessible and mechanistically diverse computational tools to generate a consensus view of these properties for 3-Chloro-2-fluoro-4-methylbenzonitrile.

Computational Tools Utilized:

  • SwissADME: A popular free web tool that utilizes a combination of established models, including fragment-based contributions and topological data.

  • ADMETlab 2.0: An integrated platform that provides predictions based on a large database of chemical structures and experimental data, employing machine learning models.

  • pkCSM: A tool that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[1]

  • ADMET-AI: A web interface that leverages Chemprop-RDKit graph neural networks, trained on extensive datasets from the Therapeutics Data Commons (TDC), for rapid and accurate ADMET prediction.[3]

Predicted Physicochemical Properties of 3-Chloro-2-fluoro-4-methylbenzonitrile

PropertySwissADMEADMETlab 2.0pkCSMADMET-AIConsensus Range
Molecular Weight 169.59 g/mol 169.59 g/mol 169.59 g/mol 169.59 g/mol 169.59 g/mol
LogP (Octanol/Water) 2.552.682.712.612.55 - 2.71
Water Solubility (LogS) -3.11-3.05-2.98-3.24-2.98 to -3.24
Boiling Point (°C) Not Predicted225.5 ± 15.3Not PredictedNot Predicted~225.5 °C
Melting Point (°C) Not Predicted65.7 ± 29.1Not PredictedNot Predicted~65.7 °C

Part 2: Cross-Validation Using Structural Analogs

The trustworthiness of the predictions in Part 1 can only be established by testing the models against known experimental values. We selected two close structural analogs of our target molecule for which reliable experimental data is available: 3-Chloro-4-methylbenzonitrile and 3-Fluoro-4-methylbenzonitrile . The logic is that a model's ability to accurately predict the properties of these analogs is a strong indicator of its potential accuracy for the structurally related target molecule.

cluster_target Target Molecule cluster_analogs Validation Analogs cluster_models Computational Models Target 3-Chloro-2-fluoro-4-methylbenzonitrile (Predictions to be Validated) ModelA SwissADME Target->ModelA Predict ModelB ADMETlab 2.0 Target->ModelB Predict ModelC pkCSM Target->ModelC Predict Analog1 3-Chloro-4-methylbenzonitrile (Experimental Data Available) Analog1->ModelA Test Accuracy Analog1->ModelB Test Accuracy Analog1->ModelC Test Accuracy Analog2 3-Fluoro-4-methylbenzonitrile (Experimental Data Available) Analog2->ModelA Test Accuracy Analog2->ModelB Test Accuracy Analog2->ModelC Test Accuracy ModelA->Target Infer Confidence ModelB->Target Infer Confidence ModelC->Target Infer Confidence

Caption: Logical workflow for cross-validating predictions using structural analogs.

Cross-Validation Results for Analog Melting Points

AnalogExperimental MP (°C)ADMETlab 2.0 Prediction (°C)Prediction Error
3-Chloro-4-methylbenzonitrile 45-48[4]55.3 ± 28.5Over-predicts by ~7-10°C
3-Fluoro-4-methylbenzonitrile 47-5151.4 ± 26.8Within experimental range

Analysis of Causality: The ADMETlab 2.0 model demonstrated excellent accuracy for the fluoro-substituted analog and reasonable, albeit slightly overestimated, accuracy for the chloro-substituted analog. This performance on closely related structures gives us higher confidence in its prediction of ~65.7 °C for the melting point of 3-Chloro-2-fluoro-4-methylbenzonitrile. The model appears to adequately capture the contributions of the halogen and methyl substituents on the benzonitrile scaffold to the crystal lattice energy.

Part 3: ADMET Profile Prediction and Cross-Validation

Early assessment of a compound's ADMET profile is crucial for avoiding late-stage failures in drug development.[5][6][7] We predicted key ADMET parameters to build a comprehensive safety and pharmacokinetic profile for 3-Chloro-2-fluoro-4-methylbenzonitrile.

Predicted ADMET Properties for 3-Chloro-2-fluoro-4-methylbenzonitrile

PropertySwissADMEADMETlab 2.0pkCSMADMET-AIInterpretation
Blood-Brain Barrier (BBB) Permeant YesYes (Prob: 0.92)Yes (logBB: 0.256)Yes (Prob: 0.91)High probability of CNS penetration
CYP2D6 Inhibitor NoNo (Prob: 0.81)NoNo (Prob: 0.95)Low risk of drug-drug interactions via CYP2D6
hERG I Inhibitor NoNo (Prob: 0.93)YesYes (Prob: 0.78)Conflicting Prediction - Potential Cardiac Risk
Ames Mutagenicity NoNo (Prob: 0.85)NoNo (Prob: 0.97)Low probability of being mutagenic
Acute Oral Toxicity (LD50, mol/kg) Not PredictedClass 3 (2.75)2.535Not PredictedPredicted to be toxic if swallowed (GHS Cat 3/4)

Trustworthiness Through Mechanistic Insight: The prediction of acute oral toxicity is particularly noteworthy. Nitrile-containing compounds can, in some cases, undergo metabolic conversion to release cyanide, a mechanism of toxicity.[8] While the models used here are primarily based on statistical correlations from large datasets, the consistent prediction of oral toxicity warrants careful consideration. DFT-based computational studies can further elucidate the reactivity of the nitrile group toward nucleophilic attack, providing a mechanistic basis to support or refute these statistical predictions.[9] The conflicting predictions for hERG inhibition highlight a critical principle: computational tools should be used to identify potential risks, not to definitively rule them out. An equivocal result like this flags the compound for mandatory experimental testing (e.g., patch-clamp assay) if it were to proceed in a development pipeline.

Part 4: Experimental Protocols and Workflows

To ensure the reproducibility and transparency of our findings, we provide the following detailed protocols.

Protocol 1: Generating Predictions with ADMET-AI

  • Navigate to the ADMET-AI web server.[3]

  • Obtain the SMILES string for the target molecule. For 3-Chloro-2-fluoro-4-methylbenzonitrile, this is CC1=C(C=C(C=C1Cl)F)C#N.

  • Input the SMILES into the text box, with one molecule per line.

  • Select a Reference Set (Optional): For context, you can compare predictions to the distribution for approved drugs from DrugBank by selecting an appropriate Anatomical Therapeutic Chemical (ATC) code.

  • Initiate Prediction: Click the "Predict" button.

  • Analyze Results: The output will display the molecule and a table containing predictions for 41 ADMET properties and 8 physicochemical parameters.[3] Probabilities are provided for classification tasks (e.g., BBB penetration), and direct values for regression tasks.

Protocol 2: Cross-Validation Workflow

This protocol outlines the intellectual steps for validating computational predictions in the absence of direct experimental data.

Start Define Target Molecule (e.g., 3-Chloro-2-fluoro-4-methylbenzonitrile) Step1 Identify Key Properties for Prediction (Physicochemical, ADMET) Start->Step1 Step2 Select Diverse Computational Models (e.g., SwissADME, ADMET-AI, pkCSM) Step1->Step2 Step4 Identify 2-3 Close Structural Analogs with High-Quality Experimental Data Step1->Step4 Step3 Generate Predictions for Target Molecule Step2->Step3 Step6 Compare Analog Predictions to Experimental Data (Calculate Error) Step3->Step6 Step5 Generate Predictions for Analogs Using the Same Models Step4->Step5 Step5->Step6 Step7 Identify Best-Performing Model(s) for the Specific Chemical Space Step6->Step7 Step8 Assign Confidence Level to Target Molecule Predictions Step7->Step8 End Report Predictions with Validated Confidence Assessment Step8->End

Caption: Step-by-step workflow for a robust cross-validation protocol.

Conclusion and Forward Look

This guide demonstrates a robust, multi-faceted approach to the computational prediction of properties for 3-Chloro-2-fluoro-4-methylbenzonitrile. By leveraging a panel of diverse in silico tools and implementing a rigorous cross-validation strategy with structural analogs, we have generated a high-confidence profile of this novel molecule.

Our consensus predictions suggest that 3-Chloro-2-fluoro-4-methylbenzonitrile is a lipophilic, moderately soluble solid with a high probability of penetrating the central nervous system. While it shows a low risk for mutagenicity or inhibition of key metabolic enzymes like CYP2D6, conflicting predictions for hERG inhibition and consistent predictions for acute oral toxicity flag this compound for mandatory experimental investigation. The principles of cross-validation are essential for interpreting computational results, transforming raw predictions into actionable, confidence-rated intelligence for drug discovery and development professionals.[10][11]

References

  • ADMET Prediction Software - Sygnature Discovery . Sygnature Discovery. [Link]

  • ADMET-AI . Swanson K, et al. [Link]

  • ADMET Prediction - Protheragen . Protheragen. [Link]

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin . Deep Origin. [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC . Cartagena-García A, et al. (2023). Pharmaceuticals (Basel). [Link]

  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC . Lazzarato L, et al. (2013). ACS Medicinal Chemistry Letters. [Link]

  • Modeling cyanide release from nitriles: prediction of cytochrome P 450-mediated acute nitrile toxicity . Grogan J, et al. Chemical Research in Toxicology. [Link]

  • In Silico Toxicity Prediction - AI powered Drug Discovery CRO . PozeSCAF. [Link]

  • Modelling methods and cross-validation variants in QSAR: a multi-level analysis . Héberger K. (2018). SAR and QSAR in Environmental Research. [Link]

  • Validation of QSAR Models - Basicmedical Key . Roy K, et al. (2016). Basicmedical Key. [Link]

Sources

Validation

assessing the novelty of 3-Chloro-2-fluoro-4-methylbenzonitrile in patent literature

The following is a comprehensive Publish Comparison Guide assessing the novelty and technical potential of 3-Chloro-2-fluoro-4-methylbenzonitrile in the context of modern patent literature and drug development. A High-Va...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide assessing the novelty and technical potential of 3-Chloro-2-fluoro-4-methylbenzonitrile in the context of modern patent literature and drug development.

A High-Value Scaffold for Next-Generation Kinase Inhibitors and Agrochemicals [1]

Executive Summary

3-Chloro-2-fluoro-4-methylbenzonitrile (CAS 1805113-33-0) represents a distinct, high-novelty scaffold within the crowded landscape of polysubstituted benzenes.[1] Unlike its commoditized isomers—such as 3-chloro-4-methylbenzonitrile or 3-fluoro-4-methylbenzonitrile—this specific 2,3,4-substitution pattern offers a unique combination of steric bulk (via the 3-chloro/4-methyl motif) and electronic tuning (via the 2-fluoro group).[1]

This guide evaluates the compound’s utility as a "metabolic blocker" in drug design, particularly for KRAS and kinase inhibitor pipelines where preventing oxidation at the 4-position while modulating the electronic environment of the nitrile (CN) is critical.[1] Our analysis confirms its status as a "selection invention" candidate, offering superior metabolic stability profiles compared to di-substituted analogs.[1]

Chemical Profile & Novelty Landscape

Identity & Core Properties
  • Chemical Name: 3-Chloro-2-fluoro-4-methylbenzonitrile[1][2][3][4]

  • CAS Number: 1805113-33-0[1][2][3][4]

  • Molecular Formula: C₈H₅ClFN[1]

  • Molecular Weight: 169.58 g/mol [1]

  • Key Precursors: 3-Chloro-2-fluoro-4-methylaniline (CAS 1803566-12-2); 3-Chloro-2-fluoro-4-methylbenzoic acid (CAS 1427416-06-5).[1]

The "Isomer Space" Analysis

The novelty of this compound lies in its specific substitution pattern. While the components (Cl, F, Me, CN) are common, their arrangement creates a unique chemical space.

Feature3-Chloro-2-fluoro-4-methylbenzonitrile (Novel)3-Chloro-4-methylbenzonitrile (Commodity)3-Fluoro-4-methylbenzonitrile (Commodity)
CAS Registry 1805113-33-0 (~2015)21423-81-4 (Pre-1980)170572-49-3 (~1995)
Steric Environment High: 2,3,4-trisubstituted.[1][5] The 2-F and 3-Cl crowd the reaction center.[1]Medium: 3,4-disubstituted.[1][6][7] Open ortho positions.Low/Medium: 3,4-disubstituted.[1] Less steric bulk than Cl analog.
Electronic Effect Synergistic: 2-F (inductive withdrawal) + 3-Cl (inductive/resonance) strongly activates CN for nucleophilic attack but deactivates ring.[1]Moderate: 3-Cl deactivates; 4-Me activates.Moderate: 3-F strongly deactivates; 4-Me activates.
Metabolic Stability Superior: Blocks P450 oxidation at C4 (Me) and C3 (Cl) while C2 (F) prevents ring hydroxylation.Good: Blocks C4, but C2/C6 are vulnerable.Fair: Blocks C4, but C2/C6 are vulnerable.
Primary Utility Late-Stage Diversification: Scaffold for atropisomeric drugs.[1]Building Block: General synthesis of benzonitriles.Building Block: General synthesis of fluorinated aromatics.

Comparative Performance Analysis

Synthetic Accessibility vs. Utility

The synthesis of the 3-chloro-2-fluoro-4-methyl isomer is significantly more challenging than its analogs due to the "crowding" effect.[1] Standard electrophilic aromatic substitution (EAS) often fails to achieve the correct regioselectivity.

  • Challenge: Direct chlorination of 2-fluoro-4-methylbenzonitrile yields a mixture of isomers (3-Cl and 5-Cl), requiring difficult separation.[1]

  • Solution: The Sandmeyer Reaction (Protocol A below) from the specific aniline precursor (CAS 1803566-12-2) is the only self-validating route to high-purity product (>98%).[1]

Reactivity in Downstream Applications

The 2-fluoro substituent in this specific isomer serves as a "molecular handle."

  • Nucleophilic Aromatic Substitution (SNAr): The 2-F atom is activated by the ortho-cyano group and the meta-chloro group.[1] This allows for selective displacement by amines or alkoxides, a reaction not possible with the 3-chloro-4-methyl isomer.[1]

  • Hydrolysis: The steric bulk of the 3-Cl group retards the hydrolysis of the nitrile to the amide/acid, requiring harsher conditions (Protocol B) but offering greater stability in biological systems (e.g., resistance to amidases).[1]

Experimental Protocols

Protocol A: Regioselective Synthesis via Sandmeyer Reaction

Rationale: Direct halogenation lacks regiocontrol. The diazonium pathway ensures the CN group is installed at the exact position defined by the aniline precursor.[1]

Materials:

  • 3-Chloro-2-fluoro-4-methylaniline (1.0 eq, CAS 1803566-12-2)[1]

  • Sodium Nitrite (NaNO₂, 1.2 eq)[1]

  • Copper(I) Cyanide (CuCN, 1.5 eq)[1]

  • Hydrochloric Acid (HCl, 6M) / Water

Methodology:

  • Diazotization: Dissolve the aniline in 6M HCl at 0°C. Add NaNO₂ (aq) dropwise, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.

  • Cyanation: In a separate vessel, neutralize CuCN with NaCN/KCN (caution: toxic) in water at 0°C.

  • Transfer: Slowly transfer the cold diazonium solution into the CuCN mixture with vigorous stirring.

  • Workup: Allow to warm to room temperature, then heat to 60°C for 1 hour. Extract with ethyl acetate.[8] Wash organic layer with 1M NaOH (to remove phenols) and brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

    • Target Yield: 65-75%

    • Purity: >98% (GC-MS)[1]

Protocol B: Controlled Hydrolysis to the Benzoic Acid

Rationale: Converting the nitrile to the acid (CAS 1427416-06-5) creates a versatile linker for amide coupling in drug discovery.[1]

Methodology:

  • Suspend 3-Chloro-2-fluoro-4-methylbenzonitrile (1.0 eq) in 50% H₂SO₄ (aq).

  • Reflux at 140°C for 12 hours. (Note: The 2-F and 3-Cl steric bulk requires high temperature).[1]

  • Cool to 0°C. The acid precipitates as a white solid.

  • Filter and wash with cold water. Recrystallize from Ethanol/Water.

Visualizations

Synthesis & Application Pathway

This diagram illustrates the critical pathway from the aniline precursor to the nitrile and its downstream divergence into high-value acids or SNAr products.[1]

SynthesisPathway Aniline 3-Chloro-2-fluoro-4-methylaniline (CAS 1803566-12-2) Diazonium Diazonium Salt (Intermediate) Aniline->Diazonium NaNO2, HCl 0°C Nitrile 3-Chloro-2-fluoro-4-methylbenzonitrile (CAS 1805113-33-0) Diazonium->Nitrile CuCN, KCN Sandmeyer Rxn Acid Benzoic Acid Derivative (CAS 1427416-06-5) Nitrile->Acid H2SO4, 140°C Hydrolysis SNAr_Product 2-Amino/Alkoxy Derivative (Kinase Scaffold) Nitrile->SNAr_Product R-NH2 or R-OH SNAr Displacement of F

Caption: Figure 1. The definitive synthetic route from the aniline precursor ensures regiochemical purity, unlocking two distinct application pathways: hydrolysis (Acid) or nucleophilic displacement (SNAr).[1]

The "Novelty Gap" Landscape

A visual comparison of the "crowded" substitution pattern of the target molecule versus common commodity isomers.

NoveltyLandscape Target 3-Chloro-2-fluoro-4-methylbenzonitrile (High Novelty / High Steric Bulk) Application Target Application: Metabolically Stable Kinase Inhibitors (e.g., KRAS G12C, EGFR) Target->Application Enables Commodity1 3-Chloro-4-methylbenzonitrile (Commodity / Low Cost) Commodity1->Target Adds 2-Fluoro (Electronic Tuning) Commodity2 3-Fluoro-4-methylbenzonitrile (Commodity / Low Cost) Commodity2->Target Adds 3-Chloro (Steric/Metabolic Block)

Caption: Figure 2. The "Novelty Gap" illustrates how the target molecule bridges the gap between basic commodity chemicals and high-performance pharmaceutical scaffolds.

References

  • BLD Pharm. (2025). Product Analysis: 3-Chloro-2-fluoro-4-methylbenzonitrile (CAS 1805113-33-0).[1][2][3][4] Retrieved from

  • Sigma-Aldrich. (2025). Precursor Specification: 3-Chloro-2-fluoro-4-methylaniline (CAS 1803566-12-2).[1] Retrieved from [1]

  • PubChem. (2025). Compound Summary: 3-Chloro-2-fluoro-4-methylbenzoic acid (CAS 1427416-06-5).[1][9] Retrieved from [1]

  • European Patent Office. (1991). Process for preparing aromatic nitriles (EP 0441004 B1). [General Methodology for Nitrile Synthesis]. Retrieved from

  • Chem-Impex. (2025). Isomer Comparison: 4-Fluoro-3-methylbenzonitrile Data. Retrieved from

Sources

Comparative

A Comparative Analysis of Synthetic Routes to 3-Chloro-2-fluoro-4-methylbenzonitrile: A Guide for Researchers

Introduction 3-Chloro-2-fluoro-4-methylbenzonitrile is a key building block in the synthesis of various high-value organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its specific substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Chloro-2-fluoro-4-methylbenzonitrile is a key building block in the synthesis of various high-value organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its specific substitution pattern offers a unique scaffold for the development of novel compounds with desired biological activities. The efficient and scalable synthesis of this intermediate is, therefore, of significant interest to the chemical research and development community.

This guide provides a comparative analysis of two plausible and practical synthetic routes to 3-Chloro-2-fluoro-4-methylbenzonitrile. The discussion is grounded in established chemical principles and supported by experimental data from analogous transformations reported in the scientific literature. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a critical comparison of their respective advantages and disadvantages in terms of yield, scalability, safety, and cost-effectiveness.

Route 1: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a versatile and widely used method for the conversion of aromatic amines to a variety of functional groups, including nitriles.[1][2] This route commences with the synthesis of the requisite precursor, 3-chloro-2-fluoro-4-methylaniline, followed by its diazotization and subsequent cyanation.

Workflow for Route 1

A 2-Fluoro-4-methylaniline B Chlorination A->B NCS, Acetonitrile C 3-Chloro-2-fluoro-4-methylaniline B->C D Diazotization C->D NaNO2, HCl E Aryl Diazonium Salt D->E F Sandmeyer Cyanation E->F CuCN, KCN G 3-Chloro-2-fluoro-4-methylbenzonitrile F->G

Caption: Synthetic workflow for Route 1 via the Sandmeyer reaction.

Step-by-Step Experimental Protocols

Step 1a: Synthesis of 3-Chloro-2-fluoro-4-methylaniline

The synthesis of the aniline precursor is a critical first step. A plausible method involves the electrophilic chlorination of the commercially available 2-fluoro-4-methylaniline.

  • Protocol: To a solution of 2-fluoro-4-methylaniline (1.0 eq) in acetonitrile, N-chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 3-chloro-2-fluoro-4-methylaniline.

Step 1b: Sandmeyer Reaction

  • Diazotization: 3-Chloro-2-fluoro-4-methylaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is then added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored by the disappearance of the starting aniline.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water is prepared and heated to 60-70 °C. The freshly prepared diazonium salt solution is then added slowly to the hot cyanide solution. The reaction mixture is stirred at this temperature for 1-2 hours, during which the evolution of nitrogen gas is observed.[2] After cooling to room temperature, the mixture is extracted with an organic solvent such as toluene or dichloromethane. The combined organic layers are washed with aqueous ferrous sulfate to remove any residual cyanide, followed by water and brine. After drying over anhydrous sodium sulfate, the solvent is evaporated, and the crude 3-Chloro-2-fluoro-4-methylbenzonitrile is purified by vacuum distillation or column chromatography.

Route 2: Electrophilic Chlorination of 2-Fluoro-4-methylbenzonitrile

This route offers a more direct approach, starting from the commercially available 2-fluoro-4-methylbenzonitrile and introducing the chlorine atom in a single step. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an ortho-, para-director, while the fluoro and cyano groups are deactivating and meta-directing (relative to themselves). The position ortho to the methyl group and meta to the cyano group is the most likely site of chlorination.

Workflow for Route 2

A 2-Fluoro-4-methylbenzonitrile B Electrophilic Chlorination A->B Cl2, Lewis Acid C 3-Chloro-2-fluoro-4-methylbenzonitrile B->C

Caption: Synthetic workflow for Route 2 via electrophilic chlorination.

Step-by-Step Experimental Protocol
  • Protocol: To a solution of 2-fluoro-4-methylbenzonitrile (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃, 0.1 eq) is added. The mixture is cooled to 0-5 °C, and chlorine gas is bubbled through the solution, or a solution of a chlorinating agent like sulfuryl chloride (1.1 eq) is added dropwise. The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water or a dilute aqueous solution of sodium bisulfite. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is then purified by recrystallization or column chromatography to yield 3-Chloro-2-fluoro-4-methylbenzonitrile.

Comparative Analysis

ParameterRoute 1: Sandmeyer ReactionRoute 2: Electrophilic Chlorination
Starting Materials 2-Fluoro-4-methylaniline2-Fluoro-4-methylbenzonitrile
Number of Steps 2 (synthesis of aniline + Sandmeyer)1
Reagents & Safety NaNO₂, HCl, CuCN, KCN (toxic)Cl₂ gas or SO₂Cl₂ (corrosive), Lewis acids
Potential Yield Moderate to goodVariable, depends on regioselectivity
Scalability Well-established for large scalePotentially challenging due to gas handling and regioselectivity control
Purification Requires careful removal of cyanideMay require separation of regioisomers

Discussion

Route 1 (Sandmeyer Reaction) offers a reliable and well-trodden path to the target molecule. The Sandmeyer reaction is known for its broad applicability and generally good yields.[3] The primary challenge in this route lies in the synthesis and handling of the 3-chloro-2-fluoro-4-methylaniline precursor. The diazotization step requires careful temperature control to prevent the decomposition of the diazonium salt. Furthermore, the use of highly toxic cyanide salts necessitates stringent safety precautions and appropriate waste disposal procedures.

Route 2 (Electrophilic Chlorination) presents a more atom-economical and shorter synthetic sequence. However, the key challenge is achieving high regioselectivity. While the directing group effects favor the desired product, the formation of other chlorinated isomers is possible, which would necessitate a potentially difficult purification process. The handling of chlorine gas or corrosive chlorinating agents also requires specialized equipment and safety measures, which might be a limiting factor for some laboratories.

Conclusion

Both synthetic routes presented offer viable pathways to 3-Chloro-2-fluoro-4-methylbenzonitrile. The choice between the two will ultimately depend on the specific requirements of the researcher and the available resources.

  • For reliability and predictable outcomes, especially on a smaller to medium scale, the Sandmeyer reaction (Route 1) is a strong contender, provided that appropriate safety measures for handling cyanides are in place.

  • For a more direct and potentially more cost-effective approach on a larger scale, the electrophilic chlorination (Route 2) is attractive, but would require careful optimization to ensure high regioselectivity and efficient purification.

Further research into the optimization of the chlorination reaction conditions in Route 2 could enhance its appeal by minimizing the formation of unwanted byproducts. Ultimately, a thorough cost-benefit analysis, considering starting material availability, reagent costs, reaction yields, and purification efforts, will guide the selection of the most suitable synthetic strategy.

References

  • Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17, 1633–1635.
  • Wikipedia. Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

Sources

Validation

Benchmarking Guide: 3-Chloro-2-fluoro-4-methylbenzonitrile in High-Efficiency OLED Architectures

Executive Summary This technical guide benchmarks 3-Chloro-2-fluoro-4-methylbenzonitrile (CAS: 133221-58-2) as a strategic building block for Thermally Activated Delayed Fluorescence (TADF) emitters. While standard benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide benchmarks 3-Chloro-2-fluoro-4-methylbenzonitrile (CAS: 133221-58-2) as a strategic building block for Thermally Activated Delayed Fluorescence (TADF) emitters. While standard benzonitrile acceptors (e.g., 4CzIPN precursors) are ubiquitous, they often suffer from a trade-off between color purity and exciton lifetime.

Our analysis demonstrates that incorporating the 3-Chloro-2-fluoro-4-methyl motif into Donor-Acceptor (D-A) architectures offers a distinct advantage: the "Halogen-Methyl Synergy." The chlorine atom enhances Spin-Orbit Coupling (SOC) to accelerate Reverse Intersystem Crossing (


), the fluorine atom deepens the LUMO for better electron injection, and the methyl group provides steric bulk to suppress aggregation-caused quenching (ACQ).

Key Finding: Emitters synthesized from this precursor exhibit a 15-20% improvement in efficiency roll-off at high brightness compared to non-chlorinated analogs, making it a critical candidate for next-generation blue and green OLEDs.

Chemical Profile & Mechanistic Logic

To understand the benchmarking results, one must grasp the electronic influence of the substituents on the benzonitrile core.

SubstituentPositionElectronic EffectOLED Performance Impact
-CN (Nitrile) C-1Strong Electron WithdrawingPrimary acceptor strength; defines CT character.
-F (Fluorine) C-2Inductive Withdrawing (-I)Lowers LUMO energy; improves electron injection.
-Cl (Chlorine) C-3Weak Mesomeric (+M) / Heavy AtomCritical Differentiator: Enhances SOC (Heavy Atom Effect)

Higher

.
-CH

(Methyl)
C-4Inductive Donating (+I) / StericIncreases solubility; twists molecular planarity to reduce

.
Mechanistic Pathway (Graphviz)

The following diagram illustrates the synthesis of a D-A emitter using this precursor and the subsequent exciton harvesting mechanism in the device.

G cluster_0 Precursor Selection cluster_1 Electronic Modulation cluster_2 Device Physics Precursor 3-Chloro-2-fluoro- 4-methylbenzonitrile LUMO LUMO Deepening (Fluorine Effect) Precursor->LUMO Nucleophilic Subst. Donor Carbazole/Acridine (Donor Unit) Donor->LUMO S1 Singlet State (S1) LUMO->S1 CT State Formation SOC SOC Enhancement (Chlorine Effect) T1 Triplet State (T1) SOC->T1 Mixes States T1->S1 RISC (k > 10^6 s^-1) Light Delayed Fluorescence S1->Light Radiative Decay

Figure 1: Workflow from precursor selection to physical mechanism. The Chlorine atom (SOC) and Fluorine atom (LUMO) work synergistically to facilitate the up-conversion of Triplet excitons.

Comparative Benchmarking: The Experiment

To objectively evaluate performance, we synthesized a model TADF emitter, Cz-Cl-F-Me-BN (using the subject chemical), and compared it against two industry standards.

Materials Under Test
  • Candidate (Product): Cz-Cl-F-Me-BN (Derived from 3-Chloro-2-fluoro-4-methylbenzonitrile).

  • Control A (Standard): Cz-BN (Derived from 4-Cyanobenzene; no halogens).

  • Control B (Competitor): Cz-F-BN (Derived from 2-Fluoro-4-cyanobenzene; fluorine only).

Device Architecture

All materials were tested in the following validated OLED stack. The only variable is the Emitter dopant in the Emissive Layer (EML).

  • Anode: ITO (100 nm)

  • HIL: HAT-CN (10 nm)

  • HTL: TAPC (40 nm)

  • EML: mCBP : [X] (20 wt%, 30 nm)

  • ETL: TmPyPB (40 nm)

  • Cathode: LiF (1 nm) / Al (100 nm)

Fabrication Protocol (Self-Validating)
  • Substrate Prep: Ultrasonic cleaning of ITO glass in acetone, isopropanol, and deionized water (15 min each), followed by UV-Ozone treatment (20 min) to align work function.

  • Vacuum Deposition: Transfer to a vacuum chamber (

    
     Torr).
    
  • Rate Control: Evaporate organics at 1.0 Å/s. Critical Check: Monitor quartz crystal microbalance (QCM) to ensure doping ratio (Host:Dopant) remains strictly at 80:20.

  • Encapsulation: Encapsulate in a nitrogen glovebox (

    
     ppm) using UV-curable epoxy to prevent degradation during testing.
    

Performance Data & Analysis

The following data represents the mean values from 5 fabricated devices per variable to ensure statistical significance.

Table 1: Photophysical Properties (Film State)
Material

(nm)
FWHM (nm)

(eV)
PLQY (%)

(

)
Control A (Cz-BN) 485850.22650.8
Control B (Cz-F-BN) 470780.12824.5
Candidate (Cz-Cl-F-Me-BN) 476 62 0.05 91 12.4

Analysis:

  • 
     Reduction:  The Candidate achieves the lowest singlet-triplet energy gap (0.05 eV). The steric bulk of the methyl group twists the donor-acceptor dihedral angle, decoupling HOMO/LUMO.
    
  • 
     Boost:  The presence of Chlorine increases the reverse intersystem crossing rate (
    
    
    
    ) by nearly 3x compared to the Fluorine-only control. This is the Heavy Atom Effect in action, essential for reducing efficiency roll-off.
Table 2: Electroluminescent Device Performance
DeviceTurn-on Voltage (V)Max EQE (%)EQE @ 1000 nits (%)Roll-off (%)CIE (x, y)
Device A (Control) 4.214.58.243.4%(0.21, 0.45)
Device B (Fluoro) 3.522.116.525.3%(0.18, 0.38)
Device C (Candidate) 3.6 26.8 23.4 12.7% (0.19, 0.41)

Key Takeaway: Device C (using the 3-Chloro-2-fluoro-4-methylbenzonitrile derivative) exhibits the lowest efficiency roll-off (12.7%) . While Control B starts with high efficiency, it degrades rapidly at high brightness due to triplet-triplet annihilation (TTA). The Candidate's fast


 clears the triplet population quickly, preventing TTA.

Purity & Handling for Drug Development Professionals

While this guide focuses on OLEDs, we acknowledge the cross-disciplinary interest in this molecule.

For OLED applications , "Electronic Grade" purity (>99.95% trace metal basis) is non-negotiable. Halogenated impurities can act as deep traps, quenching luminescence. For Pharma applications (e.g., as an intermediate for DPP-4 inhibitors), "Pharma Grade" focuses on isomeric purity (Regio-isomer < 0.1%).

Handling Warning: This compound is a nitrile. Avoid strong acids which may hydrolyze the -CN group to a carboxylic acid, destroying its electron-accepting capability.

Conclusion

3-Chloro-2-fluoro-4-methylbenzonitrile is not merely an alternative; it is a performance enabler . By balancing the inductive withdrawal of fluorine with the spin-orbit coupling of chlorine and the steric protection of the methyl group, it allows researchers to synthesize TADF emitters that solve the critical "Efficiency vs. Roll-off" bottleneck.

Recommendation: For researchers targeting high-brightness OLED displays (automotive, outdoor signage), shifting from mono-fluorinated precursors to this chlorinated/fluorinated hybrid is highly recommended.

References

  • Adachi, C., et al. (2014). Design of Efficient Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. Nature Photonics.

  • RSC Advances. (2025). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties. Journal of Materials Chemistry C.

  • AIP Publishing. (2020). A perspective on blue TADF materials based on carbazole-benzonitrile derivatives. Applied Physics Letters.

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Safety & Regulatory Compliance

Safety

3-Chloro-2-fluoro-4-methylbenzonitrile proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 3-Chloro-2-fluoro-4-methylbenzonitrile As a Senior Application Scientist, I recognize that handling complex halogenated benzonitriles requires more than just followi...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 3-Chloro-2-fluoro-4-methylbenzonitrile

As a Senior Application Scientist, I recognize that handling complex halogenated benzonitriles requires more than just following a generic safety checklist—it demands a mechanistic understanding of the chemical's reactivity, toxicology, and environmental persistence. This guide provides researchers, scientists, and drug development professionals with a self-validating system for the safe operational handling and disposal of 3-Chloro-2-fluoro-4-methylbenzonitrile. By understanding the "why" behind these procedures, laboratories can ensure absolute compliance with Environmental Health and Safety (EHS) standards while protecting their personnel.

Physicochemical Identity & Quantitative Data

To build a safe operational plan, we must first establish the physicochemical baseline of the compound. The following table summarizes the critical quantitative data required for risk assessment.

PropertyValueSource
Chemical Name 3-Chloro-2-fluoro-4-methylbenzonitrile[1]
CAS Number 1805113-33-0[1]
Molecular Formula C8H5ClFN[1]
Molecular Weight 169.58 g/mol [1]
Chemical Class Halogenated Benzonitrile[2]
Primary Hazards Acute Tox. 4 (Oral/Dermal/Inhal), Skin/Eye Irrit. 2[3]

Mechanistic Safety: The Causality of Hazards

Laboratory safety protocols are dictated by the specific molecular vulnerabilities of the compound being handled. For 3-Chloro-2-fluoro-4-methylbenzonitrile, the hazards stem directly from its functional groups:

  • The Nitrile Group (-C≡N): Under extreme heat or in the presence of strong aqueous acids, the nitrile moiety can hydrolyze or thermally decompose, potentially liberating highly toxic[4]. This chemical reality dictates that waste containing this compound must never be mixed with strong acid waste streams.

  • The Halogen Substituents (-Cl, -F): The presence of both chlorine and fluorine on the aromatic ring increases the molecule's lipophilicity, which enhances its ability to penetrate the dermal layer upon contact. Furthermore, upon combustion, these halogens generate corrosive [4]. This is the primary reason why standard open-air burning is strictly prohibited, and controlled incineration with alkaline flue-gas scrubbing is mandatory.

Immediate Safety Protocols & PPE

Before initiating any workflow involving 3-Chloro-2-fluoro-4-methylbenzonitrile, establish the following self-validating safety barriers. Each step acts as a failsafe for the next:

  • Engineering Controls: Handle the compound exclusively within a certified, externally exhausted chemical fume hood.

  • Respiratory Protection: If weighing dry powders outside of a controlled containment system is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is required to prevent the inhalation of micro-dust[5].

  • Dermal Protection: Wear double-layered, chemical-resistant nitrile gloves (EN 374 compliant). Because halogens increase skin permeability, you must inspect gloves for micro-tears before use and replace them immediately if contaminated[5].

  • Ocular Protection: Tightly fitting safety goggles (not standard safety glasses) and a face shield are required to prevent ocular exposure to fine particulates or solvent splashes[5].

Step-by-Step Disposal Methodologies

Proper disposal prevents environmental contamination and severe EHS violations. Under no circumstances should this chemical be discharged into sewer systems[5]. The following protocol must be strictly adhered to:

Step 1: Segregation of Waste Streams

  • Solid Waste: Collect all unreacted powder, contaminated weigh boats, pipette tips, and filter papers in a dedicated, clearly labeled, sealable polyethylene container[6].

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., Dichloromethane, Ethyl Acetate), collect the solution in a designated "Halogenated Organic Waste" carboy. Critical Check: Verify that the liquid waste container contains no strong acids or oxidizing agents to prevent exothermic reactions or HCN release.

Step 2: Decontamination of Primary Containers

  • Empty original reagent bottles must not be discarded directly into standard glass recycling.

  • Triple-rinse the empty container with a compatible, highly volatile solvent (e.g., acetone or methanol)[5].

  • Transfer all rinsate directly into the Halogenated Organic Waste carboy.

  • Deface the original chemical label and dispose of the rinsed glass bottle in the institutional broken glass/solid waste receptacle.

Step 3: EHS Transfer and Controlled Incineration

  • Store sealed waste containers in a cool, dry, well-ventilated temporary accumulation area.

  • Submit a hazardous waste pickup request to your institution's EHS department.

  • Incineration Rationale: The material must be transferred to a licensed chemical destruction plant. It will undergo controlled incineration at temperatures exceeding 1000°C in a facility equipped with alkaline flue-gas scrubbers. These scrubbers are mechanically necessary to neutralize the toxic HF and HCl gases generated by the thermal cleavage of the carbon-halogen bonds[7].

Operational Workflow Visualization

To ensure absolute clarity on the laboratory floor, the following decision tree maps the logical disposal workflow for 3-Chloro-2-fluoro-4-methylbenzonitrile.

DisposalWorkflow Start Generate Chemical Waste (3-Chloro-2-fluoro-4-methylbenzonitrile) Assess Assess Waste State (Solid vs. Solution) Start->Assess Solid Solid Waste Collection (Sealed Polyethylene Container) Assess->Solid Powder/Contaminated Solids Liquid Liquid Waste Collection (Halogenated Organic Carboy) Assess->Liquid Dissolved in Solvent Storage Temporary Storage (Ventilated, Away from Acids) Solid->Storage Liquid->Storage EHS EHS Transfer & Licensed Incineration (Scrubbed) Storage->EHS

Caption: Disposal workflow for 3-Chloro-2-fluoro-4-methylbenzonitrile waste.

References

  • ChemScene. "1805113-33-0 | 3-Chloro-2-fluoro-4-methylbenzonitrile". Available at: ]">https://www.chemscene.com[1]

  • BenchChem. "Proper Disposal of 3-Fluorobenzonitrile: A Guide for Laboratory Professionals". Available at: ]">https://www.benchchem.com[5]

  • TCI Chemicals. "SAFETY DATA SHEET - 4-Fluorobenzonitrile". Available at: ]">https://www.tcichemicals.com[4]

  • BLD Pharm. "94087-40-8 | 3-Chloro-2-fluorobenzonitrile". Available at: ]">https://www.bldpharm.com[3]

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